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  • Product: Z-Phe-Leu-Ala-OH
  • CAS: 24955-29-1

Core Science & Biosynthesis

Foundational

Z-Phe-Leu-Ala-OH: Structural Characterization and Kinetic Profiling in Protease Workflows

Executive Summary In the landscape of protein engineering and drug development, synthetic peptide substrates are indispensable tools for mapping enzyme specificity and evaluating therapeutic inhibitors. Z-Phe-Leu-Ala-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of protein engineering and drug development, synthetic peptide substrates are indispensable tools for mapping enzyme specificity and evaluating therapeutic inhibitors. Z-Phe-Leu-Ala-OH (Benzyloxycarbonyl-Phenylalanyl-Leucyl-Alanine) stands out as a highly specific, chromogenic substrate engineered for metalloendopeptidases. This technical whitepaper dissects the physicochemical properties of Z-Phe-Leu-Ala-OH, explores the structural causality behind its design, and provides a self-validating experimental protocol for high-precision kinetic assays.

Physicochemical Profiling & Quantitative Data

Accurate molecular characterization is the bedrock of reproducible enzyme kinetics. A slight deviation in calculating the substrate's molarity can drastically skew the Michaelis constant (


) and turnover number (

). The table below summarizes the critical quantitative data for Z-Phe-Leu-Ala-OH.
PropertyValueScientific Implication
Chemical Name Benzyloxycarbonyl-Phe-Leu-Ala-OHN-terminal protection ensures endopeptidase specificity.
CAS Number 24955-29-1Unique identifier for reagent sourcing[1].
Molecular Formula C₂₆H₃₃N₃O₆Determines exact atomic composition[1].
Molecular Weight 483.56 g/mol Critical for calculating precise molar concentrations in kinetic assays[1].
Appearance White to off-white powderIndicates high purity; hygroscopic nature requires proper desiccation.
Solubility Soluble in DMSO / DMFRequires organic solvent for stock preparation before aqueous dilution.

Structural Causality and Mechanistic Role

The architecture of Z-Phe-Leu-Ala-OH is not arbitrary; it is a rationally designed molecule where every moiety serves a distinct mechanistic purpose in [2].

  • The Z-Protecting Group (Benzyloxycarbonyl): Attaching a Z-group to the N-terminus serves a dual purpose. Biologically, it blocks aminopeptidases from degrading the substrate from the N-terminus, ensuring that any observed cleavage is strictly the result of endopeptidase activity. Analytically, the aromatic ring of the Z-group acts as a strong UV chromophore. When the peptide is cleaved, the resulting Z-Phe-OH fragment can be highly sensitively tracked via UV detection at 254 nm.

  • The Cleavage Site (Phe-Leu Bond): Metalloendopeptidases, such as , possess an active site cleft optimized for specific side chains[3]. The S1' subsite has a strict requirement for bulky, hydrophobic residues, which is perfectly satisfied by the Leucine (Leu) residue. Concurrently, the S1 subsite accommodates the aromatic ring of Phenylalanine (Phe). Hydrolysis specifically occurs at the peptide bond between Phe and Leu.

  • The C-Terminal Alanine (Ala-OH): Alanine acts as a minimal-steric-hindrance spacer that mimics the continuation of a polypeptide chain, allowing the substrate to fully engage with the enzyme's S2' subsite.

Standardized Experimental Protocol: Metalloendopeptidase Kinetic Profiling

To derive reliable kinetic data, the experimental workflow must be a self-validating system. The following RP-HPLC protocol is designed to measure the cleavage of Z-Phe-Leu-Ala-OH by a metalloprotease, incorporating internal controls to eliminate false positives.

Step-by-Step Methodology

Step 1: Substrate Stock Formulation

  • Action: Dissolve Z-Phe-Leu-Ala-OH in 100% DMSO to create a 50 mM stock solution.

  • Causality: The highly hydrophobic nature of the Z-group and the Phe-Leu sequence makes the peptide insoluble in purely aqueous buffers. DMSO ensures complete solvation, preventing micro-precipitates that would artificially lower the effective substrate concentration.

Step 2: Assay Buffer Preparation

  • Action: Prepare a buffer containing 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, and 5 mM CaCl₂.

  • Causality: Metalloendopeptidases require precise pH control for optimal catalytic geometry. The inclusion of 5 mM Ca²⁺ is critical; calcium ions do not participate directly in catalysis but bind to allosteric sites on the protease, preventing autolytic degradation and stabilizing the enzyme structure during the assay[3].

Step 3: Reaction Initiation and Self-Validation

  • Action: Dilute the substrate stock into the assay buffer to create a concentration gradient (e.g., 0.1 mM to 5.0 mM). Pre-warm to 37°C. Prepare two controls: a Zero-Time Control (quench buffer added before the enzyme) and a Blank Control (buffer without enzyme). Initiate the active reactions by adding 10 nM of the purified protease.

  • Causality: The Zero-Time Control validates that no spontaneous hydrolysis occurs, while the Blank Control ensures no background absorbance interferes with peak integration.

Step 4: Time-Course Sampling and Quenching

  • Action: At strict intervals (e.g., 2, 4, 6, 8, 10 minutes), extract a 50 µL aliquot of the reaction mixture and immediately inject it into 50 µL of 100 mM EDTA (pH 8.0).

  • Causality: Metalloendopeptidases rely on a catalytic Zn²⁺ ion. EDTA is a potent chelating agent that rapidly strips the zinc from the active site, instantaneously and irreversibly arresting the reaction. This locks the product concentration for accurate time-point measurement.

Step 5: RP-HPLC Quantification

  • Action: Inject the quenched samples onto a C18 Reversed-Phase HPLC column. Elute using a linear gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Monitor the eluate at 254 nm.

  • Causality: The C18 column separates the intact substrate (Z-Phe-Leu-Ala-OH) from the cleavage product (Z-Phe-OH) based on hydrophobicity. Monitoring at 254 nm leverages the Z-group's absorbance, ignoring buffer salts and the transparent Leu-Ala-OH byproduct.

Workflow Substrate 1. Substrate Preparation Z-Phe-Leu-Ala-OH in DMSO/Buffer Reaction 3. Catalytic Cleavage Hydrolysis of Phe-Leu Bond Substrate->Reaction Enzyme 2. Enzyme Activation Protease + 5 mM Ca2+ Enzyme->Reaction Quench 4. Reaction Quenching Addition of 50 mM EDTA Reaction->Quench Time-course sampling HPLC 5. RP-HPLC Analysis UV Detection at 254 nm Quench->HPLC Arrested reaction Data 6. Kinetic Modeling Km and kcat Determination HPLC->Data Peak integration

Workflow for metalloendopeptidase kinetic assays using the Z-Phe-Leu-Ala-OH substrate.

Data Interpretation: Michaelis-Menten Kinetics

Once the HPLC peaks are integrated, the concentration of the Z-Phe-OH product is plotted against time to determine the initial velocity (


) for each substrate concentration.
By plotting 

against the initial substrate concentration

, researchers can fit the data to the Michaelis-Menten equation:


The precise molecular weight of Z-Phe-Leu-Ala-OH (483.56 g/mol ) is the lynchpin in this calculation[1]. An error in converting the mass of the powder to molarity will directly distort the


 value, leading to flawed conclusions regarding enzyme affinity or the efficacy of competitive inhibitors in drug screening pipelines.

References

  • Toma, S., Campagnoli, S., Margarit, I., & Fontana, A. "Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease." Biochemistry, 30(1), 97-106, 1991. URL:[Link]

  • AA Blocks. "Product Index - Z-Phe-Leu-Ala-OH (CAS No.: 24955-29-1)." AA Blocks Catalog. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Z-Phe-Leu-Ala-OH: A Key Peptide Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction Z-Phe-Leu-Ala-OH, with the CAS number 24955-29-1 and PubChem identifier 335262, is a protected tripeptide of significant interest in the fields...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Leu-Ala-OH, with the CAS number 24955-29-1 and PubChem identifier 335262, is a protected tripeptide of significant interest in the fields of medicinal chemistry, biochemistry, and drug development.[1] Comprising the amino acid sequence Phenylalanine-Leucine-Alanine, this molecule is N-terminally protected by a benzyloxycarbonyl (Z) group. This protective group is crucial in peptide synthesis, preventing unwanted reactions at the N-terminus while allowing for the sequential addition of amino acids to build more complex peptide chains.[1] The unique sequence and protected nature of Z-Phe-Leu-Ala-OH make it a valuable tool for researchers developing novel therapeutics, particularly in the areas of oncology and enzyme inhibition.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with detailed experimental protocols.

Core Molecular Identifiers and Properties

A foundational understanding of a molecule begins with its key identifiers and physicochemical properties. This data is essential for experimental design, from solubilization to analytical characterization.

PropertyValueSource
CAS Number 24955-29-1[1]
PubChem CID 335262[1]
Molecular Formula C26H33N3O6[1]
Molecular Weight 483.56 g/mol [1]
Appearance White to off-white solid
Storage Conditions Store at -20°C, sealed in a dry environment[2]
Solubility Soluble in organic solvents such as DMSO and methanol.[3][4]

The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of classical peptide synthesis. Its presence on the N-terminus of Z-Phe-Leu-Ala-OH is a deliberate and strategic choice for several reasons:

  • Prevention of Self-Coupling: The Z-group masks the nucleophilic amine of the phenylalanine residue, preventing it from reacting with the activated carboxyl group of another Z-Phe-Leu-Ala-OH molecule during a coupling reaction.

  • Facilitating Stepwise Synthesis: It allows for the controlled, stepwise elongation of a peptide chain. The carboxyl group of Z-Phe-Leu-Ala-OH can be activated and coupled to the free amine of another amino acid or peptide.

  • Stability and Orthogonality: The Z-group is stable under a range of reaction conditions, yet it can be removed under specific conditions, most commonly through catalytic hydrogenation. This orthogonality allows for selective deprotection without disturbing other protecting groups that may be present on the amino acid side chains.

Synthesis of Z-Phe-Leu-Ala-OH

The synthesis of Z-Phe-Leu-Ala-OH can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. Below are detailed protocols for each approach.

Solution-Phase Synthesis Protocol

Solution-phase synthesis offers the advantage of easier purification of intermediates, which can be crucial for ensuring the final purity of the tripeptide.

G cluster_0 Step 1: Dipeptide Formation (Z-Phe-Leu-OH) cluster_1 Step 2: Tripeptide Formation (Z-Phe-Leu-Ala-OH) Z_Phe Z-Phe-OH Coupling1 Coupling Agent (e.g., DCC/HOBt) in DCM Z_Phe->Coupling1 Leu_OMe H-Leu-OMe Leu_OMe->Coupling1 Z_Phe_Leu_OMe Z-Phe-Leu-OMe Coupling1->Z_Phe_Leu_OMe Saponification Saponification (e.g., NaOH/MeOH) Z_Phe_Leu_OMe->Saponification Z_Phe_Leu_OH Z-Phe-Leu-OH Saponification->Z_Phe_Leu_OH Z_Phe_Leu_OH_2 Z-Phe-Leu-OH Coupling2 Coupling Agent (e.g., DCC/HOBt) in DCM Z_Phe_Leu_OH_2->Coupling2 Ala_OMe H-Ala-OMe Ala_OMe->Coupling2 Z_Phe_Leu_Ala_OMe Z-Phe-Leu-Ala-OMe Coupling2->Z_Phe_Leu_Ala_OMe Saponification2 Saponification (e.g., NaOH/MeOH) Z_Phe_Leu_Ala_OMe->Saponification2 Z_Phe_Leu_Ala_OH Z-Phe-Leu-Ala-OH Saponification2->Z_Phe_Leu_Ala_OH

Caption: Workflow for the solution-phase synthesis of Z-Phe-Leu-Ala-OH.

Step-by-Step Methodology:

  • Dipeptide Synthesis (Z-Phe-Leu-OMe):

    • Dissolve Z-Phe-OH (1 equivalent) and H-Leu-OMe.HCl (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1 equivalent) to neutralize the hydrochloride salt.

    • Cool the mixture to 0°C and add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Z-Phe-Leu-OMe.

  • Saponification to Z-Phe-Leu-OH:

    • Dissolve the Z-Phe-Leu-OMe in a mixture of methanol and water.

    • Cool to 0°C and add 1M NaOH (1.1 equivalents) dropwise.

    • Stir at room temperature and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer and evaporate the solvent to obtain Z-Phe-Leu-OH.

  • Tripeptide Synthesis (Z-Phe-Leu-Ala-OMe):

    • Repeat the coupling procedure described in step 1, using Z-Phe-Leu-OH (1 equivalent) and H-Ala-OMe.HCl (1 equivalent).

  • Final Saponification to Z-Phe-Leu-Ala-OH:

    • Repeat the saponification procedure from step 2 with Z-Phe-Leu-Ala-OMe to yield the final product, Z-Phe-Leu-Ala-OH.

    • The crude product can be purified by recrystallization or silica gel chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS offers a more streamlined approach with easier purification, as reagents and byproducts are washed away from the resin-bound peptide.

G Resin Wang Resin Load_Ala Load Fmoc-Ala-OH Resin->Load_Ala Fmoc_Ala_Resin Fmoc-Ala-Wang Resin Load_Ala->Fmoc_Ala_Resin Deprotect1 Fmoc Deprotection (Piperidine/DMF) Fmoc_Ala_Resin->Deprotect1 Ala_Resin H-Ala-Wang Resin Deprotect1->Ala_Resin Couple_Leu Couple Fmoc-Leu-OH (HBTU/DIPEA) Ala_Resin->Couple_Leu Fmoc_Leu_Ala_Resin Fmoc-Leu-Ala-Wang Resin Couple_Leu->Fmoc_Leu_Ala_Resin Deprotect2 Fmoc Deprotection (Piperidine/DMF) Fmoc_Leu_Ala_Resin->Deprotect2 Leu_Ala_Resin H-Leu-Ala-Wang Resin Deprotect2->Leu_Ala_Resin Couple_Phe Couple Z-Phe-OH (HBTU/DIPEA) Leu_Ala_Resin->Couple_Phe Z_Phe_Leu_Ala_Resin Z-Phe-Leu-Ala-Wang Resin Couple_Phe->Z_Phe_Leu_Ala_Resin Cleavage Cleavage from Resin (TFA cocktail) Z_Phe_Leu_Ala_Resin->Cleavage Final_Product Z-Phe-Leu-Ala-OH Cleavage->Final_Product G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis Substrate Prepare Z-Phe-Leu-Ala-OH stock solution Incubation Incubate substrate, enzyme, and buffer at 37°C Substrate->Incubation Enzyme Prepare protease stock solution Enzyme->Incubation Buffer Prepare assay buffer Buffer->Incubation Cleavage Protease cleaves Leu-Ala bond Incubation->Cleavage Quench Quench reaction (e.g., with TFA) Incubation->Quench Products Products: Z-Phe-Leu-OH + H-Ala-OH Cleavage->Products HPLC Analyze by RP-HPLC Quench->HPLC Quantification Quantify product formation HPLC->Quantification

Sources

Foundational

Technical Guide: Comparative Analysis of Z-Phe-Leu-Ala-OH vs. Fmoc-Phe-Leu-Ala-OH

Topic: Difference between Z-Phe-Leu-Ala-OH and Fmoc-Phe-Leu-Ala-OH Content Type: In-depth Technical Guide Audience: Senior Researchers & Drug Development Professionals Executive Summary: The Orthogonality Principle For t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between Z-Phe-Leu-Ala-OH and Fmoc-Phe-Leu-Ala-OH Content Type: In-depth Technical Guide Audience: Senior Researchers & Drug Development Professionals

Executive Summary: The Orthogonality Principle

For the senior application scientist, the distinction between Z-Phe-Leu-Ala-OH and Fmoc-Phe-Leu-Ala-OH is not merely structural; it is a fundamental choice between two orthogonal synthetic strategies.

While both molecules share the identical hydrophobic tripeptide core (L-Phenylalanyl-L-Leucyl-L-Alanine ), the N-terminal protecting group dictates their solubility, aggregation kinetics, and utility in downstream applications.

  • Z (Cbz) variant: Primarily utilized in solution-phase synthesis and enzymatic assays . It offers stability against basic conditions but is sensitive to hydrogenolysis and strong acids.[1]

  • Fmoc variant: The gold standard for Solid Phase Peptide Synthesis (SPPS) and biomaterial engineering (hydrogels). It is base-labile, allowing for orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu).[2]

Structural & Physicochemical Characterization

The tripeptide core (Phe-Leu-Ala) is highly hydrophobic. The choice of N-cap significantly influences the physicochemical behavior of the molecule, particularly regarding self-assembly and solubility.

Molecular Specifications
FeatureZ-Phe-Leu-Ala-OHFmoc-Phe-Leu-Ala-OH
N-Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Molecular Weight ~483.5 g/mol ~571.6 g/mol
Lability (Cleavage) H₂ / Pd-C (Hydrogenolysis) or HBr/AcOH 20% Piperidine (Base)
Stability Stable to Bases; Unstable to strong AcidStable to Acids; Unstable to Base
Fluorescence Weak/Negligible (Phenylalanine only)High (Fluorenyl group is fluorogenic)
Aggregation Potential ModerateHigh (Fmoc drives π-π stacking/hydrogels)
Solubility Profile
  • Z-Phe-Leu-Ala-OH: Soluble in polar organic solvents (DMF, DMSO, Methanol). Moderate solubility in chlorinated solvents.

  • Fmoc-Phe-Leu-Ala-OH: Highly lipophilic. The fluorenyl ring system promotes rapid gelation in aqueous buffers via π-π stacking, a feature often exploited in tissue engineering but problematic for HPLC purification.

Synthetic Utility & Orthogonality[1][2][4][5]

The primary divergence lies in the Orthogonal Protection Strategy .[3] This concept ensures that the removal of one protecting group does not affect others present on the molecule.[4]

The "Boc" vs. "Fmoc" Regimes[4][6][8][9]
  • Z-Group Context: The Z group is often used in conjunction with Boc chemistry (solution phase).[5] It allows the chemist to deprotect the N-terminus (via catalytic hydrogenation) without removing benzyl-based side-chain protection, provided the side chains are not susceptible to reduction.

  • Fmoc-Group Context: The Fmoc group is the cornerstone of Fmoc/tBu SPPS . It allows N-terminal deprotection using mild base (piperidine), leaving acid-labile side-chain protectors (tBu, Trt, Boc) completely intact.

Mechanistic Workflow Diagram

The following diagram illustrates the divergent cleavage pathways, crucial for designing retrosynthetic strategies.

Orthogonality Start Protected Tripeptide (Phe-Leu-Ala) Z_Path Z-Phe-Leu-Ala-OH Start->Z_Path Benzyl chloroformate Fmoc_Path Fmoc-Phe-Leu-Ala-OH Start->Fmoc_Path Fmoc-Cl / Fmoc-OSu Cond_H2 Hydrogenolysis (H2, Pd/C) OR HBr/AcOH Z_Path->Cond_H2 Cleavage Cond_Base Organic Base (20% Piperidine in DMF) Fmoc_Path->Cond_Base Cleavage Product H-Phe-Leu-Ala-OH (Free Amine) Cond_H2->Product Side_Product_Z Toluene + CO2 Cond_H2->Side_Product_Z Cond_Base->Product Side_Product_Fmoc Dibenzofulvene (scavenged) Cond_Base->Side_Product_Fmoc

Caption: Orthogonal cleavage pathways. Z-protection requires reductive or strong acidic conditions, while Fmoc relies on base-catalyzed beta-elimination.

Applications in Proteomics & Drug Design

Enzymatic Substrates (Z-Dominance)

Z-Phe-Leu-Ala-OH is frequently preferred in protease assays (e.g., for Subtilisin or Thermolysin).

  • Steric Mimicry: The Z-group is smaller and planar, often mimicking the P4/P5 substrate interactions better than the bulky Fmoc group.

  • Interference: The high fluorescence of the Fmoc group can interfere with fluorogenic assays (e.g., FRET assays), whereas Z is optically "quieter" in the relevant UV ranges.

Biomaterials & Hydrogels (Fmoc-Dominance)

Fmoc-Phe-Leu-Ala-OH is a potent hydrogelator.

  • Mechanism: The hydrophobic Phe-Leu-Ala core combined with the aromatic Fmoc moiety drives rapid self-assembly into nanofibers.

  • Use Case: Researchers use this specific derivative to create scaffolds for cell culture or controlled drug release. The Z-variant typically fails to form stable hydrogels under physiological conditions due to weaker π-π stacking interactions.

Experimental Protocols

Protocol A: Fmoc Deprotection (Standard SPPS)

Use this when synthesizing longer peptides extending from Fmoc-Phe-Leu-Ala.

  • Solubilization: Dissolve Fmoc-Phe-Leu-Ala-OH (or resin-bound equivalent) in DMF (Dimethylformamide).

  • Reagent Prep: Prepare a solution of 20% Piperidine in DMF (v/v). Note: 0.1M HOBt can be added to suppress aspartimide formation if Asp is present, though not strictly necessary for FLA sequence.

  • Reaction: Add base solution to peptide. Agitate at room temperature for 5 minutes , drain, and repeat for 15 minutes .

  • Monitoring: Monitor UV absorbance at 301 nm (dibenzofulvene-piperidine adduct).

  • Wash: Wash extensively with DMF (3x) and DCM (3x) to remove the scavenger adduct.

Protocol B: Z-Group Removal (Hydrogenolysis)

Use this for solution-phase deprotection to yield the free amine H-Phe-Leu-Ala-OH.

  • Solvent: Dissolve Z-Phe-Leu-Ala-OH in Methanol or Ethanol. If solubility is poor, add small amounts of Acetic Acid.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon) catalyst (approx. 10% by weight of the peptide). Caution: Pd/C is pyrophoric.

  • Atmosphere: Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon or hydrogenator (1 atm is usually sufficient).

  • Reaction: Stir vigorously for 2–6 hours at RT. Monitor by TLC or HPLC (disappearance of the Z-protected peak).

  • Workup: Filter the mixture through Celite to remove the Pd/C. Evaporate solvent to obtain H-Phe-Leu-Ala-OH.

Decision Matrix: Which to Choose?

Use the following logic flow to determine the correct reagent for your study.

DecisionMatrix Start Select Reagent Q1 Application Type? Start->Q1 Res1 Solid Phase Synthesis (SPPS) Q1->Res1 Peptide Extension Res2 Solution Phase / Enzyme Assay Q1->Res2 Kinetic Study Res3 Hydrogel / Biomaterial Q1->Res3 Self-Assembly Sel_Fmoc Choose: Fmoc-Phe-Leu-Ala-OH Res1->Sel_Fmoc Base Lability Req. Sel_Z Choose: Z-Phe-Leu-Ala-OH Res2->Sel_Z Low Background / Solubility Res3->Sel_Fmoc Pi-Stacking Req.

Caption: Decision matrix for selecting between Z- and Fmoc- protected tripeptides based on experimental intent.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][6][7][4][5][8][9] Chemical Reviews. (Comprehensive review of orthogonality including Fmoc and Z mechanisms).

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[6][7][9] The Journal of Organic Chemistry. (The foundational paper for Fmoc chemistry).

  • Smith, A. M., et al. (2008). "Fmoc-Diphenylalanine Self Assembles to a Hydrogel via a Novel Architecture Based on π−π Interlocking." Advanced Materials. (Evidence of Fmoc-driven self-assembly relevant to Fmoc-Phe derivatives).

  • Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications. (Establishes the nomenclature for peptide substrates like Z-Phe-Leu-Ala in enzymatic studies).

Sources

Exploratory

An In-depth Technical Guide to the Hydrophobicity and Partition Coefficient of Z-Phe-Leu-Ala-OH

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Critical Role of Hydrophobicity in Peptide Drug Viability Z-Phe-Leu-Ala-OH is an N-terminally protected tripeptide with...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Critical Role of Hydrophobicity in Peptide Drug Viability

Z-Phe-Leu-Ala-OH is an N-terminally protected tripeptide with a structure that presents significant interest for therapeutic applications. The benzyloxycarbonyl (Z) group, combined with the amino acid sequence Phenylalanine-Leucine-Alanine, imparts a distinct physicochemical profile. A primary determinant of this profile is its hydrophobicity, a parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic behavior.

The hydrophobicity of a drug candidate like Z-Phe-Leu-Ala-OH is a pivotal factor governing:

  • Bioavailability: The ability to cross lipid membranes, such as the intestinal lining for oral absorption or the blood-brain barrier for central nervous system targets, is directly related to its lipophilicity.

  • Distribution: The extent to which the peptide binds to plasma proteins, like albumin, and its distribution into various tissues are driven by hydrophobic interactions.

  • Metabolism and Excretion: The molecule's overall hydrophobicity can influence its recognition by metabolic enzymes and its primary route of clearance from the body.

  • Target Engagement: Hydrophobic forces are often key contributors to the binding affinity and specificity of a ligand for its biological target.

An accurate and comprehensive understanding of the hydrophobicity of Z-Phe-Leu-Ala-OH is, therefore, not merely an academic exercise but a foundational requirement for its rational development into a viable therapeutic agent.

Foundational Concepts: Quantifying Hydrophobicity

The hydrophobicity of a molecule is empirically quantified by its partition coefficient (P) , which describes the equilibrium distribution of a solute between two immiscible liquid phases. In pharmaceutical sciences, these phases are universally n-octanol (a surrogate for biological membranes) and water (representing the aqueous physiological environment).

The partition coefficient is defined as:

P = [Concentration]octanol / [Concentration]water

Due to the often large range of P values, the logarithmic form, LogP , is the standard metric. A positive LogP indicates a preference for the lipophilic phase (hydrophobic), while a negative LogP denotes a preference for the aqueous phase (hydrophilic).

For an ionizable molecule such as Z-Phe-Leu-Ala-OH, which contains a terminal carboxylic acid, its charge state is pH-dependent. The distribution coefficient (D) is a more physiologically relevant descriptor as it accounts for the partitioning of all species (ionized and non-ionized) at a given pH. The logarithmic form, LogD , is typically measured at a physiological pH of 7.4.

Experimental Determination of Hydrophobicity: Protocols and Rationale

Direct experimental measurement remains the definitive approach for characterizing a molecule's hydrophobicity. This section details two robust, industry-standard methodologies.

3.1. Gold Standard Method: The Shake-Flask (OECD 107) Protocol

The shake-flask method directly measures the partition coefficient and is considered the benchmark for LogP determination.

Underlying Principle: A precise quantity of Z-Phe-Leu-Ala-OH is introduced into a biphasic system of n-octanol and water. Following agitation to reach equilibrium, the phases are separated, and the concentration of the peptide in each is quantified to calculate P.

Detailed Experimental Protocol:

  • Solvent Preparation:

    • Combine equal volumes of high-purity n-octanol and water in a large separatory funnel.

    • Agitate for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation of the solvents.

    • Allow the phases to separate completely. The resulting upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. This pre-saturation is critical to prevent volume changes during the partitioning experiment.

  • Partitioning:

    • Prepare a stock solution of Z-Phe-Leu-Ala-OH in one of the pre-saturated phases. The initial concentration must be within the linear dynamic range of the chosen analytical method.

    • In a vessel with a low surface-to-volume ratio (e.g., a glass centrifuge tube), combine known volumes of the stock solution and the other pre-saturated phase.

    • Agitate the mixture gently (to avoid emulsion formation) at a constant temperature until equilibrium is established. The required time should be determined empirically.

    • Centrifuge the vessel at high speed to ensure a sharp and complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Determine the concentration of Z-Phe-Leu-Ala-OH in each aliquot using a validated analytical technique, such as UV-Vis spectrophotometry or, more commonly, High-Performance Liquid Chromatography (HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Partitioning cluster_2 Phase 3: Analysis A Mix n-octanol & water B Equilibrate 24h A->B C Separate saturated solvents B->C D Add Z-Phe-Leu-Ala-OH to biphasic system C->D E Agitate to equilibrium D->E F Centrifuge for phase separation E->F G Sample aqueous phase F->G H Sample octanol phase F->H I Quantify concentration via HPLC G->I H->I J Calculate P and LogP I->J

Caption: Workflow for LogP determination via the shake-flask method.

3.2. High-Throughput Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable indirect estimation of LogP, making it highly suitable for screening and lead optimization efforts.

Underlying Principle: The retention time of a compound on a hydrophobic stationary phase (like C18) is proportional to its hydrophobicity. By creating a calibration curve with compounds of known LogP values, the LogP of the test compound can be interpolated from its retention behavior.

Detailed Experimental Protocol:

  • System Configuration:

    • Utilize an HPLC system equipped with a UV detector and a high-quality C18 reversed-phase column.

    • The mobile phase will consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination) and an organic modifier (typically acetonitrile or methanol). An isocratic elution (constant mobile phase composition) is required.

  • Calibration:

    • Prepare a set of at least 5-7 reference standards with accurately known LogP values that bracket the expected LogP of Z-Phe-Leu-Ala-OH.

    • Inject each standard individually and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • For each standard and the test compound, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0.

    • Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values.

    • Perform a linear regression on this plot to generate a calibration equation of the form: log k = m(LogP) + c.

  • LogP Determination:

    • Inject Z-Phe-Leu-Ala-OH under the identical chromatographic conditions and determine its log k.

    • Using the calibration equation, solve for the LogP of Z-Phe-Leu-Ala-OH.

Diagram of the RP-HPLC Method Relationship:

G A Inject Standards with Known LogP Measure Retention Time (tR) B Calculate Capacity Factor (k) k = (tR - t0) / t0 A->B C Generate Calibration Curve Plot log(k) vs. LogP B->C E Calculate its log(k) Interpolate LogP from Curve C->E D Inject Z-Phe-Leu-Ala-OH Measure its Retention Time D->E

Caption: Logical relationship for LogP estimation using RP-HPLC.

In Silico Prediction of Hydrophobicity

Computational models offer a valuable, high-speed approach for estimating LogP, particularly in the early stages of drug design. These methods are based on the molecule's structure.

  • Fragment-based/Atomic Methods: These algorithms, such as ALOGP and XLOGP3, calculate the LogP by summing the contributions of individual atoms or predefined chemical fragments.

  • Property-based Methods: These approaches use whole-molecule descriptors (e.g., polar surface area, molecular weight) to predict LogP through quantitative structure-property relationship (QSPR) models.

It is best practice to consult multiple prediction algorithms to arrive at a consensus value, as the accuracy can vary depending on the underlying training set of the model.

Data Synthesis and Recommendations

The following table summarizes the discussed methodologies for determining the hydrophobicity of Z-Phe-Leu-Ala-OH.

MethodologyTypeThroughputKey StrengthsKey Considerations
Shake-Flask ExperimentalLowGold standard; direct measurement.Labor-intensive; potential for emulsion formation.
RP-HPLC ExperimentalHighRapid; requires small sample amounts.Indirect method; accuracy depends on calibration standards.
Computational PredictiveVery HighInstantaneous; no physical sample needed.An estimation; accuracy varies by algorithm.

For a definitive characterization of Z-Phe-Leu-Ala-OH, it is recommended to first obtain a high-quality experimental value using the shake-flask method. The RP-HPLC method can then be calibrated against this value to enable higher-throughput screening of analogues. Computational predictions should be used to guide initial design and to rationalize experimental findings.

References
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Valko, K. (2004). High-throughput HPLC in ADME profiling. Journal of Chromatography B, 801(2), 223-232. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). LogP: a measure of lipophilicity. In Drug Bioavailability (pp. 273-301). Wiley-VCH. [Link]

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]

Foundational

Stability of Z-Protected Peptides in Aqueous Solution: A Technical Guide

Introduction The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, serving as a robust protecting group for amines since its introduction by Bergmann and Zervas.[1] Its stability under various con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, serving as a robust protecting group for amines since its introduction by Bergmann and Zervas.[1] Its stability under various conditions, coupled with well-defined deprotection methods, makes it invaluable in both solution-phase and solid-phase peptide synthesis.[1][2] For researchers, scientists, and drug development professionals, understanding the stability profile of Z-protected peptides in aqueous environments is critical. Aqueous stability directly impacts the design of synthetic strategies, the formulation of peptide-based therapeutics, and the interpretation of biological assays.

This technical guide provides an in-depth analysis of the factors governing the stability of Z-protected peptides in aqueous solutions. We will explore the chemical mechanisms of degradation, present field-proven protocols for stability assessment, and offer practical insights for mitigating instability, ensuring the integrity of these essential molecules from synthesis to application.

Fundamentals of Z-Group Chemistry and Stability

The Z-group is a carbamate, specifically a benzyl carbamate.[3] Its primary function is to mask the nucleophilicity of an amine, typically the N-terminus of an amino acid or peptide, preventing unwanted side reactions during peptide coupling.[4] The stability of the Z-group is a key attribute; it is notably resistant to weakly acidic and basic conditions, which allows for the selective removal of other protecting groups like Boc (acid-labile) or Fmoc (base-labile).[1]

However, the carbamate linkage is not completely inert. Its stability in aqueous solution is critically dependent on pH, temperature, and the presence of other chemical agents. The primary mode of degradation is hydrolysis of the carbamate bond, which liberates the free amine, benzyl alcohol, and carbon dioxide.

Mechanisms of Degradation in Aqueous Media

The cleavage of the Z-group in aqueous solution primarily proceeds via acid- or base-catalyzed hydrolysis. The underlying mechanism involves the cleavage of the acyl-nitrogen bond of the carbamate.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions (e.g., HBr in acetic acid, or strong aqueous acids like HCl or H₂SO₄), the Z-group is readily cleaved. The reaction proceeds through a mechanism analogous to the acidic cleavage of ethers.[5][6]

Mechanism:

  • Protonation: The first step is the protonation of the carbamate's carbonyl oxygen by a strong acid. This makes the carbonyl carbon more electrophilic.[5][7]

  • Nucleophilic Attack: A nucleophile, typically water in an aqueous medium, attacks the protonated carbonyl carbon.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Collapse and Cleavage: The intermediate collapses, leading to the cleavage of the C-O bond on the benzyl side. This step is facilitated because the benzylic carbocation is relatively stable. The process ultimately yields the deprotected amine, carbon dioxide, and benzyl alcohol.

The cleavage mechanism can shift between SN1 and SN2 pathways depending on the specific conditions and substrate.[6][8] In the presence of strong nucleophilic acids like HI or HBr, the benzyl alcohol formed can be further converted to the corresponding benzyl halide.[6]

G cluster_acid Acid-Catalyzed Hydrolysis of Z-Group Z_Peptide Z-NH-Peptide Protonation Protonation of Carbonyl Oxygen Z_Peptide->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate H2O_Attack Nucleophilic Attack by H₂O Protonated_Intermediate->H2O_Attack Tetrahedral_Intermediate Tetrahedral Intermediate H2O_Attack->Tetrahedral_Intermediate Collapse Intermediate Collapse & C-O Bond Cleavage Tetrahedral_Intermediate->Collapse Products H₂N-Peptide + CO₂ + Benzyl Alcohol Collapse->Products H_ion H⁺ H_ion->Protonation H2O H₂O H2O->H2O_Attack

Figure 1: Workflow of acid-catalyzed hydrolysis of a Z-protected peptide.

Alkaline (Base-Catalyzed) Hydrolysis

The Z-group is generally considered stable under mildly alkaline conditions. However, under stronger basic conditions (e.g., pH > 11) and/or elevated temperatures, hydrolysis can occur.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the carbamate group.

  • Tetrahedral Intermediate: This addition forms an unstable tetrahedral intermediate.

  • Cleavage: The intermediate collapses. The cleavage of the acyl-nitrogen bond is a plausible pathway, which would be followed by the decomposition of the resulting carbamic acid to the free amine and carbon dioxide.

The rate of alkaline hydrolysis is generally slower than strong acid-catalyzed cleavage but can be significant in formulation studies where long-term stability at various pH values is required.

Neutral Conditions

At neutral pH (around 7) and ambient temperature, the Z-group is highly stable in aqueous solutions. Hydrolysis is typically negligible over experimental timeframes relevant to most laboratory procedures. However, for long-term storage or in pharmaceutical formulations, even very slow degradation at neutral pH can be a concern and must be quantified.

Experimental Assessment of Stability

To quantitatively assess the stability of a Z-protected peptide, a well-designed stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9][10]

Experimental Design: A Self-Validating System

A robust stability study design incorporates controls to ensure the trustworthiness of the data. The core principle is to monitor the disappearance of the parent Z-protected peptide and the appearance of degradation products over time under defined conditions (pH, temperature, buffer).

Key Components:

  • Time Points: Samples are analyzed at defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The t=0 sample serves as the baseline.

  • pH Conditions: The study should cover a range of pH values relevant to the intended application (e.g., pH 2, 4, 7.4, 9).[11]

  • Temperature Control: Incubations should be performed at a constant, controlled temperature (e.g., 37°C) to ensure reproducibility.[11]

  • Quenching: At each time point, the reaction must be stopped immediately to prevent further degradation during analysis. This is typically achieved by adding an acid (like trifluoroacetic acid, TFA) to lower the pH, effectively halting hydrolysis.

G cluster_workflow HPLC-Based Peptide Stability Assay Workflow Prep Prepare Peptide Stock Solution Incubate Incubate Aliquots in Buffers (pH 2, 4, 7.4, 9) at 37°C Prep->Incubate Sample Withdraw Samples at Time Points (0, 1, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Analyze Analyze by RP-HPLC (UV Detection at 210-220 nm) Quench->Analyze Data Quantify Peak Area (% Remaining vs. Time) Analyze->Data

Sources

Exploratory

Technical Analysis of Z-Phe-Leu-Ala-OH: Substrate Kinetics and Synthetic Pathways

The following technical guide details the physicochemical properties, synthetic pathways, and enzymatic applications of Z-Phe-Leu-Ala-OH , a critical tripeptide substrate used in the characterization of metalloproteases....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and enzymatic applications of Z-Phe-Leu-Ala-OH , a critical tripeptide substrate used in the characterization of metalloproteases.

[1][2]

Executive Summary

Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-Phenylalanyl-L-Leucyl-L-Alanine) is a synthetic tripeptide derivative primarily utilized as a specific substrate for the kinetic profiling of neutral metalloproteases, particularly Thermolysin (EC 3.4.24.[1][2]27) and Bacillus subtilis Neutral Protease (NP).[1][3][4][5]

Unlike fluorogenic substrates (e.g., those coupled to AMC or pNA), Z-Phe-Leu-Ala-OH represents a "natural" peptide bond mimic where the N-terminal Benzyloxycarbonyl (Z or Cbz) group serves two functions: it protects the N-terminus from exopeptidase degradation and mimics the hydrophobic


 residue, enhancing affinity for the enzyme's hydrophobic pocket.[1]

Key Applications:

  • Enzymatic Kinetics: Determination of

    
     and 
    
    
    
    values for wild-type and mutant metalloproteases.
  • Structural Probing: Assessing the integrity of the

    
     substrate-binding cleft in protein engineering studies (e.g., calcium-binding loop grafting).[1]
    
  • Inhibitor Design: Serving as a structural scaffold for transition-state analogue inhibitors.[1]

Chemical Architecture & Properties[1][6]

Structural Analysis

The molecule consists of a hydrophobic core designed to map the active site specificity of endopeptidases that prefer bulky hydrophobic residues.[1]

  • N-Terminus (Z-Group): The Carbobenzoxy group provides aromatic hydrophobicity, occupying the

    
     subsite of the enzyme.[1]
    
  • Residue 1 (Phe): Acts as the

    
     residue.[1] Its carbonyl carbon is the target of nucleophilic attack.[1]
    
  • Residue 2 (Leu): Acts as the

    
     residue.[1] Thermolysin specificity dictates a strong preference for Leu/Phe at this position.[1]
    
  • Residue 3 (Ala): The C-terminal residue (

    
    ), providing a free carboxyl group (in the -OH form).[1]
    

Physicochemical Data:

Property Value
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

| Molecular Formula |


 |
| Molecular Weight  | 483.56  g/mol  |
| CAS Number  | 24955-29-1 |
| Solubility  | Soluble in organic solvents (DMSO, DMF, MeOH); sparingly soluble in water (requires co-solvent).[1][2] |
| pKa (COOH)  | ~3.6 (Terminal Carboxyl) |[1]
Enzymatic Cleavage Mechanism

The primary cleavage site by Thermolysin-like proteases is the peptide bond between Phenylalanine (Phe) and Leucine (Leu) .[1]

Schechter & Berger Nomenclature Mapping:

  • 
     Subsite 
    
    
    
    Z-Group (Benzyl ring)[1]
  • 
     Subsite 
    
    
    
    Phenylalanine Side Chain (
    
    
    )[1]
  • Scissile Bond

    
    Phe-Leu [1]
    
  • 
     Subsite 
    
    
    
    Leucine Side Chain (
    
    
    )
  • 
     Subsite 
    
    
    
    Alanine Side Chain (
    
    
    )

CleavageMechanism cluster_split Scissile Bond Identification Enzyme Thermolysin Active Site (Zn2+, Glu143) Complex Michaelis Complex (ES) Enzyme->Complex Catalysis Substrate Z-Phe-Leu-Ala-OH Substrate->Complex Binding (S1-S1' interactions) TS Tetrahedral Intermediate (Gem-diol) Complex->TS Zn2+ activates H2O Nuc Attack on Phe-CO Products Z-Phe-OH + H-Leu-Ala-OH TS->Products Peptide Bond Scission SplitDetail Z-Phe --||-- Leu-Ala-OH

Figure 1: Mechanism of enzymatic hydrolysis by Zinc-Metalloproteases. The enzyme coordinates the carbonyl oxygen of Phenylalanine, facilitating nucleophilic attack by a zinc-bound water molecule.[1]

Synthetic Methodology (SPPS)[1]

While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for high-purity production.[1] The C-terminal Alanine is anchored to the resin, and the chain is elongated towards the N-terminus.[1]

Protocol: Fmoc-SPPS on Wang Resin[1]

Reagents:

  • Resin: Fmoc-Ala-Wang Resin (Loading 0.3–0.8 mmol/g).[1]

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • N-Terminal Cap: Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) or Z-Cl (Benzyl chloroformate).[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 min.

  • Fmoc Deprotection (Ala): Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF/DCM.[1]
    
  • Coupling 1 (Leu):

    • Activate Fmoc-Leu-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq).[1]

    • Add to resin and shake for 45–60 min.

    • Kaiser Test: Confirm absence of free amines (Negative = Complete).[1]

  • Fmoc Deprotection (Leu): Treat with 20% Piperidine in DMF.

  • Coupling 2 (Z-Phe):

    • Critical Step: Do not use Fmoc-Phe-OH.[1] Use Z-Phe-OH directly to install the protecting group as part of the final sequence.[1]

    • Activate Z-Phe-OH (3 eq) with HBTU/DIPEA.[1]

    • Couple for 60 min.

  • Cleavage & Global Deprotection:

    • Wash resin with DCM and dry.[1]

    • Treat with Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
      .[1]
      
    • Reaction time: 2 hours.

    • Note: The Z-group is stable to TFA; it remains on the peptide.[1] The Wang linker is cleaved, releasing the C-terminal acid.[1]

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold Diethyl Ether.

SPPS_Workflow Start Fmoc-Ala-Wang Resin Deprotect1 1. Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 2. Couple Fmoc-Leu-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 3. Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 4. Couple Z-Phe-OH (Final N-Cap) Deprotect2->Couple2 Cleave 5. TFA Cleavage (Releases Peptide from Resin) Couple2->Cleave Final Z-Phe-Leu-Ala-OH (Crude Product) Cleave->Final

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Z-Phe-Leu-Ala-OH using Fmoc chemistry.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized peptide must undergo rigorous QC.[1]

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 5µm,

    
     mm).[1]
    
  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% to 95% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic absorption).[1]

  • Expected Retention: The hydrophobic Z-group and Phe/Leu residues will cause the peptide to elute late in the gradient (typically >50% B).[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization: Positive Mode (

    
    ).[1]
    
  • Theoretical Mass: 483.56 Da.[1]

  • Expected Signals:

Experimental Protocol: Enzymatic Kinetic Assay

This protocol describes the determination of kinetic parameters for Thermolysin using Z-Phe-Leu-Ala-OH.[1][3]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
     (Calcium is essential for Thermolysin stability).
    
  • Enzyme: Thermolysin (stock solution in buffer).[1]

  • Substrate: Z-Phe-Leu-Ala-OH (dissolved in DMF, final concentration in assay <5% DMF).

Procedure:

  • Preparation: Prepare substrate concentrations ranging from 0.1 mM to 5.0 mM.[1]

  • Incubation: Mix 950 µL Buffer with 10 µL Enzyme solution at 25°C.

  • Initiation: Add 40 µL Substrate solution.

  • Sampling: At specific time intervals (e.g., 1, 2, 5, 10 min), remove aliquots.

  • Quenching: Stop reaction by adding dilute TFA or HPLC mobile phase.

  • Quantification: Inject onto HPLC. Monitor the appearance of the product Z-Phe-OH (which elutes earlier than the tripeptide) or H-Leu-Ala-OH .[1]

  • Calculation: Plot initial velocity (

    
    ) vs. substrate concentration (
    
    
    
    ). Fit to the Michaelis-Menten equation to derive
    
    
    and
    
    
    .[1]

Typical Kinetic Values (Thermolysin):

  • 
    : ~1.8 - 2.0 mM[1][2]
    
  • 
    : ~900 - 1100 
    
    
    
    (Note: Values vary based on specific buffer conditions and enzyme source) [1, 2].[1]

References

  • Toma, S., Campagnoli, S., Margarit, I., & Fontana, A. (1991).[1][4][5] Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease. Biochemistry. Available at: [Link]

  • Morihara, K., & Tsuzuki, H. (1970).[1] Thermolysin: Kinetic study with oligopeptides. European Journal of Biochemistry. Available at: [Link][1]

  • Morgan, G., & Fruton, J. S. (1978).[1][3] Kinetics of the action of thermolysin on peptide substrates. Biochemistry. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Solubilization of Z-Phe-Leu-Ala-OH in DMSO and DMF

Abstract The tripeptide N-benzyloxycarbonyl-L-phenylalanyl-L-leucyl-L-alanine (Z-Phe-Leu-Ala-OH) is a hydrophobic molecule whose utility in research and drug development is contingent upon its proper solubilization. Inco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tripeptide N-benzyloxycarbonyl-L-phenylalanyl-L-leucyl-L-alanine (Z-Phe-Leu-Ala-OH) is a hydrophobic molecule whose utility in research and drug development is contingent upon its proper solubilization. Incorrect handling can lead to peptide loss, aggregation, and experimental failure. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution of Z-Phe-Leu-Ala-OH. We present optimized protocols for using two common polar aprotic solvents, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), explaining the scientific rationale behind each procedural step. This guide includes comparative data, step-by-step protocols, troubleshooting advice, and a logical workflow to ensure reproducible and reliable preparation of Z-Phe-Leu-Ala-OH stock solutions for downstream applications.

Physicochemical Characterization & Solubility Rationale

The solubility of a peptide is fundamentally dictated by its amino acid composition and protecting groups.[1][2] Z-Phe-Leu-Ala-OH is characterized by a high degree of hydrophobicity, which governs the choice of appropriate solvents.

  • N-terminal Protection: The benzyloxycarbonyl ("Z") group is a large, aromatic, and non-polar moiety that significantly contributes to the overall hydrophobicity of the molecule.

  • Amino Acid Sequence: The peptide consists of three hydrophobic amino acid residues: Phenylalanine (Phe), Leucine (Leu), and Alanine (Ala).[3] Water-soluble proteins typically bury such residues in their core, away from the aqueous environment.[3]

  • C-terminal: The free carboxylic acid (-OH) at the C-terminus provides a single acidic, potentially ionizable group.

To predict solubility, one can assess the overall charge and hydrophobicity.[4][5] At a neutral pH, the C-terminal carboxyl group is negatively charged, while the rest of the molecule is uncharged. However, the overwhelming hydrophobic character of the Z-group and the side chains of Phe and Leu dictates that this peptide will be poorly soluble in aqueous solutions. Consequently, organic solvents are required for effective dissolution.[1][2][6]

Solvent Selection: A Comparative Analysis of DMSO and DMF

DMSO and DMF are highly polar aprotic solvents favored for their excellent ability to dissolve a wide range of organic molecules, including protected peptides.[7][8]

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile solvent capable of dissolving both polar and non-polar compounds, making it a first-choice solvent for many hydrophobic peptides.[5][9]

  • Advantages:

    • High Solvating Power: Effectively disrupts the intermolecular forces that can lead to peptide aggregation.[10]

    • Biocompatibility: Generally well-tolerated by most cell lines at low final concentrations (typically ≤0.5-1.0%).[5]

  • Considerations:

    • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. The presence of water can significantly impact the solubility of highly hydrophobic compounds. It is critical to use anhydrous, newly opened DMSO for best results.[11]

    • Oxidation Potential: While Z-Phe-Leu-Ala-OH does not contain susceptible residues, researchers should be aware that DMSO can oxidize peptides containing free Cysteine (Cys) or Methionine (Met).[6]

    • Assay Interference: DMSO has significant absorbance in the far-UV region, which can interfere with techniques like Circular Dichroism (CD) spectrometry.[12]

N,N-Dimethylformamide (DMF)

DMF has long been a cornerstone solvent in solid-phase peptide synthesis (SPPS) due to its exceptional solubilizing properties for amino acids and peptides.[8][13]

  • Advantages:

    • Excellent Solvency: Similar to DMSO, DMF is highly effective at dissolving protected peptides and preventing aggregation.

    • Chemical Stability: It is generally unreactive towards the peptide chain, ensuring molecular integrity during dissolution.[8]

  • Considerations:

    • Toxicity and Regulation: DMF is classified as a substance of very high concern (SVHC) in some regions due to its reproductive toxicity.[8][14] Its use may be restricted, and appropriate safety precautions are mandatory.

    • Solvent Purity: Over time, DMF can degrade to form dimethylamine impurities, which can be reactive.[15] Using high-purity, fresh DMF is recommended.

Quantitative Data and Preparation Summary

The following table summarizes the recommended starting points and best practices for preparing stock solutions of Z-Phe-Leu-Ala-OH. It is always advisable to first test solubility with a small amount of the peptide before dissolving the entire sample.[4][5]

ParameterDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Recommended Starting Concentration 10-50 mM10-50 mM
Solvent Quality Anhydrous, ≥99.9% PurityHigh Purity, ≥99.8% Purity
Preparation Aids Gentle vortexing. Sonication in a water bath for 5-10 minutes if dissolution is slow.[1]Gentle vortexing. Sonication can also be applied if needed.
Visual Confirmation Solution should be completely clear and free of particulates.Solution should be completely clear and free of particulates.
Stock Solution Storage Aliquot into single-use volumes and store at -20°C or -80°C. Stable for several months when stored properly.[1][4]Aliquot into single-use volumes and store at -20°C or -80°C.
Best Practices Use fresh, anhydrous DMSO from a newly opened bottle to avoid issues related to water absorption.[11]Handle in a chemical fume hood with appropriate personal protective equipment (PPE) due to toxicity concerns.[8]

Experimental Protocols

Pre-Protocol Best Practices
  • Equilibrate Peptide: Before opening, allow the vial of lyophilized Z-Phe-Leu-Ala-OH to warm to room temperature in a desiccator for at least 20-30 minutes.

    • Rationale: This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic peptide powder, which would affect weighing accuracy and peptide stability.[2][6]

  • Use High-Purity Solvents: Utilize fresh, anhydrous grade DMSO or high-purity DMF.

  • Perform a Pilot Test: If you are uncertain about the required concentration, first test the solubility using a small, pre-weighed aliquot (~1 mg) of the peptide.[5]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh Peptide: Accurately weigh the desired amount of Z-Phe-Leu-Ala-OH powder into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Dissolution: Cap the vial securely and vortex gently for 30-60 seconds.

  • Visual Inspection: Check the solution for clarity. If any solid particles remain, proceed to the next step.

  • Sonication (If Required): Place the vial in a water bath sonicator and sonicate for 5-10 minute intervals.

    • Scientist's Note: Sonication provides energy to break up peptide aggregates and enhance dissolution. Avoid excessive heating of the sample during this process.[1]

  • Final Confirmation: Visually inspect the solution against a dark background. A perfectly clear, particle-free liquid indicates complete dissolution. If the solution remains cloudy, it is a suspension, not a true solution, and may require a higher volume of solvent.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Concentrated Stock Solution in DMF

The procedure is identical to the DMSO protocol. Follow steps 1-7 from Protocol 4.2, substituting DMF for DMSO. Always handle DMF within a certified chemical fume hood.

Protocol 3: Dilution of Organic Stock into Aqueous Buffers

Many biological assays require the final concentration of the organic solvent to be very low. If Z-Phe-Leu-Ala-OH must be introduced into an aqueous buffer, the following procedure is critical to prevent precipitation.

  • Prepare Buffer: Have the final volume of your desired aqueous buffer (e.g., PBS, pH 7.4) ready in a beaker or tube with a magnetic stir bar.

  • Initiate Stirring: Begin gentle but constant agitation of the aqueous buffer.

  • Add Dropwise: Slowly add the concentrated DMSO or DMF stock solution drop-by-drop to the vortex of the stirring buffer.

    • Rationale: This method prevents the creation of localized areas of high peptide concentration, which would cause the hydrophobic peptide to immediately precipitate out of the aqueous solution.[5][16]

  • Monitor for Precipitation: Continuously observe the solution. If cloudiness appears, stop the addition. You may need to increase the final volume of the buffer or tolerate a lower final peptide concentration.

Workflow for Peptide Solubilization

The following diagram outlines the logical decision-making and experimental process for successfully solubilizing Z-Phe-Leu-Ala-OH.

G cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Execution A Characterize Peptide: Z-Phe-Leu-Ala-OH B Assess Properties: - Highly Hydrophobic - Neutral/Acidic A->B Analyze Sequence C Select Primary Solvent: DMSO or DMF B->C Predicted Poor Aqueous Solubility D Equilibrate Peptide to Room Temperature C->D Proceed to Protocol E Add Anhydrous Solvent (DMSO or DMF) D->E F Vortex & Visually Inspect E->F G Is Solution Clear? F->G H Sonicate in Water Bath G->H No I Stock Solution Ready (Aliquot & Store at -20°C) G->I Yes H->F Re-inspect

Caption: Workflow for preparing Z-Phe-Leu-Ala-OH stock solutions.

References

  • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Phe-Ala-OH. Retrieved from [Link]

  • MDPI. (2024, December 12). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-carbobenzyloxyalanine. Retrieved from [Link]

  • ResearchGate. (2022, September 14). Further dilute DMSO dissolved hydrophobic peptides?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Energetics of cosolvent effect on peptide aggregation. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • PMC - NIH. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

  • Cell Press. (2024, February 1). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. Retrieved from [Link]

  • CEM. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Z-Gly-leu-ala-OH. Retrieved from [Link]

  • ACS Publications. (2020, June 28). Self-Assembly of Model Amphiphilic Peptides in Nonaqueous Solvents. Retrieved from [Link]

  • ACS Publications. (2019, June 20). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-Benzyloxycarbonyl-L-prolyl-L-alanine. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • SSRN. (n.d.). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Z-Phe-Leu-Ala-OH

Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology: Fmoc/tBu Orthogonal Solid-Phase Synthesis Mechanistic Rationale & Orthogonal Strategy The synthesis of the target tripeptide Z-Phe-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology: Fmoc/tBu Orthogonal Solid-Phase Synthesis

Mechanistic Rationale & Orthogonal Strategy

The synthesis of the target tripeptide Z-Phe-Leu-Ala-OH requires a highly optimized Fmoc solid-phase peptide synthesis (SPPS) strategy[1]. Because peptides are synthesized from the C-terminus to the N-terminus, the sequence is assembled in the order of Alanine


 Leucine 

Phenylalanine.

To achieve high yield and purity without the need for complex post-cleavage modifications, this protocol utilizes a self-validating orthogonal protecting group system:

  • Resin Selection (Causality): Wang resin (4-benzyloxybenzyl alcohol resin) is the industry standard for synthesizing peptide acids. The ester linkage formed between the C-terminal Alanine and the polystyrene-based Wang linker is completely stable to the basic conditions (20% piperidine) used for iterative Fmoc deprotection[2]. However, this ester bond is highly labile to concentrated Trifluoroacetic Acid (TFA), ensuring the final peptide is cleanly released with a free C-terminal carboxylic acid (-OH)[2].

  • Protecting Group Orthogonality: The N-terminal Phenylalanine is introduced as a pre-protected Z-Phe-OH building block. The benzyloxycarbonyl (Z or Cbz) group is a urethane-type protecting group that exhibits exceptional stability to strong acids like TFA[3]. Unlike the Boc group (which is rapidly cleaved by TFA) or the Fmoc group (which is base-labile), the Z group remains covalently attached to the N-terminus during the final 95% TFA resin cleavage step[4]. This orthogonal stability eliminates the need for post-synthesis N-terminal derivatization in solution.

  • Coupling Chemistry: Peptide bond formation is driven by HBTU and DIPEA. HBTU requires the tertiary amine base DIPEA to activate the carboxyl group of the incoming amino acid, forming a highly reactive OBt ester that undergoes rapid aminolysis by the resin-bound peptide's free N-terminus[5].

Experimental Workflow

SPPS_Workflow Resin 1. Fmoc-Ala-Wang Resin (Swelling in DMF) Deprot1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprot1 Wash (DMF/DCM) Couple1 3. Couple Fmoc-Leu-OH (HBTU / DIPEA) Deprot1->Couple1 Wash (DMF/DCM) Deprot2 4. Fmoc Deprotection (20% Piperidine in DMF) Couple1->Deprot2 Wash (DMF/DCM) Couple2 5. Couple Z-Phe-OH (HBTU / DIPEA) Deprot2->Couple2 Wash (DMF/DCM) Cleavage 6. Resin Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Couple2->Cleavage Wash & Dry Resin Precipitation 7. Ether Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Filter & Concentrate Product 8. Z-Phe-Leu-Ala-OH (Target Peptide) Precipitation->Product Lyophilize

Workflow for the Solid-Phase Peptide Synthesis of Z-Phe-Leu-Ala-OH.

Step-by-Step Methodology

Note: This protocol is scaled for 1.0 mmol of peptide synthesis using pre-loaded Fmoc-Ala-Wang resin.

Phase 1: Resin Preparation
  • Resin Swelling: Weigh out the equivalent of 1.0 mmol of Fmoc-Ala-Wang resin (approx. 1.4 - 1.6 g depending on the specific loading capacity, typically ~0.6 mmol/g).

  • Transfer the resin to a fritted SPPS reaction vessel.

  • Add 15 mL of N,N-Dimethylformamide (DMF) and gently agitate for 30 minutes at room temperature to swell the polystyrene matrix, maximizing the exposure of reactive sites. Drain the solvent.

Phase 2: Iterative Elongation (Fmoc-Leu-OH)
  • Fmoc Deprotection: Add 15 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add another 15 mL of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly to remove residual piperidine: 3 × DMF (15 mL), 3 × Dichloromethane (DCM) (15 mL), and 3 × DMF (15 mL).

  • Amino Acid Activation: In a separate vial, dissolve 4.0 mmol (4 eq) of Fmoc-Leu-OH and 4.0 mmol (4 eq) of HBTU in 10 mL of DMF. Add 8.0 mmol (8 eq) of DIPEA. Vortex the mixture for 2 minutes to allow the active ester to form[5].

  • Coupling: Transfer the activated Fmoc-Leu-OH solution to the reaction vessel containing the resin. Agitate gently for 60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin: 3 × DMF (15 mL) and 3 × DCM (15 mL). (Optional: A Kaiser test can be performed here to confirm the absence of free primary amines, validating a >99% coupling efficiency).

Phase 3: Final Coupling (Z-Phe-OH)
  • Second Fmoc Deprotection: Repeat Steps 4 and 5 to remove the Fmoc group from the newly coupled Leucine residue.

  • Terminal Coupling: In a separate vial, dissolve 4.0 mmol (4 eq) of Z-Phe-OH and 4.0 mmol (4 eq) of HBTU in 10 mL of DMF. Add 8.0 mmol (8 eq) of DIPEA. Pre-activate for 2 minutes.

  • Transfer to the reaction vessel and agitate for 60 minutes.

  • Final Wash & Drying: Drain the vessel and wash the resin sequentially: 3 × DMF, 3 × DCM, and 3 × Methanol. Dry the resin completely under a vacuum for 2 hours.

Phase 4: Cleavage and Recovery

Note: Because Phe, Leu, and Ala lack reactive side chains, no side-chain protecting groups are present. The cleavage cocktail serves solely to break the Wang resin ester bond. 13. Resin Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O. (TIS and water are included as a standard best practice to quench any ambient carbocations). 14. Add 15 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature. The Z-group will remain completely unaffected by the TFA[4]. 15. Filtration: Filter the cleavage mixture through the frit into a clean round-bottom flask. Wash the depleted resin beads with an additional 5 mL of neat TFA and combine the filtrates. 16. Precipitation: Concentrate the combined TFA filtrate under a gentle stream of nitrogen gas to approximately 3-4 mL. 17. Add 30 mL of ice-cold diethyl ether to the concentrated solution to precipitate the crude Z-Phe-Leu-Ala-OH peptide. 18. Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant. Wash the peptide pellet twice more with fresh ice-cold ether. 19. Lyophilization: Dissolve the washed pellet in a mixture of Acetonitrile/Water (50:50 v/v) and lyophilize to yield the final Z-Phe-Leu-Ala-OH powder.

Quantitative Data Summary

Experimental StepReagent / SolventEquivalentsVolume / ConcentrationReaction Time
Resin Swelling DMFN/A15 mL30 min
Fmoc Deprotection 20% Piperidine in DMFN/A15 mL5 min + 15 min
AA Activation Fmoc-AA-OH / HBTU / DIPEA4 : 4 : 8~0.4 M in DMF2 min (Pre-activation)
Peptide Coupling Activated Amino Acid4 eq10 mL60 min
Resin Cleavage TFA / TIS / H₂O (95:2.5:2.5)N/A15 mL120 min
Precipitation Cold Diethyl EtherN/A~10x Cleavage Vol.5 min (Centrifugation)

References

1.[1] Advances in Fmoc solid‐phase peptide synthesis . Source: nih.gov. 1 2.[5] Application Note: Solid-Phase Synthesis of H-Gly-Ala-Leu-OH . Source: benchchem.com. 5 3.[3] Amino Acid-Protecting Groups | Chemical Reviews . Source: acs.org. 3 4.[2] Advantages of Wang Resin in Peptide Synthesis . Source: altabioscience.com. 2 5.[4] Protecting Groups in Peptide Synthesis: A Detailed Guide . Source: creative-peptides.com. 4

Sources

Method

Application Note: Kinetic Profiling of Subtilisin Using the Unlabelled Substrate Z-Phe-Leu-Ala-OH

Introduction & Mechanistic Rationale In the development of industrial enzymes and therapeutic protease inhibitors, accurately determining the kinetic parameters ( , ) of subtilisin (EC 3.4.21.62) is critical. While chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of industrial enzymes and therapeutic protease inhibitors, accurately determining the kinetic parameters (


, 

) of subtilisin (EC 3.4.21.62) is critical. While chromogenic substrates (e.g., suc-AAPF-pNA) are popular for their ease of use, the bulky p-nitroanilide (pNA) or fluorogenic leaving groups can introduce artificial steric hindrance at the S1' subsite, skewing the true kinetic profile of the enzyme.

To circumvent this, researchers utilize Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-phenylalanyl-L-leucyl-L-alanine), a synthetic, unlabelled tripeptide[1]. Because it possesses a natural amino acid (Ala) at the P1' position rather than a bulky reporter molecule, it provides a highly accurate representation of native peptide bond hydrolysis[2].

The Causality of Substrate Specificity

Subtilisin is an alkaline serine protease characterized by a catalytic triad (Ser221, His64, Asp32) and a broad specificity that strongly favors cleaving the peptide bond at the carboxyl side of large, hydrophobic residues[2]. In the Z-Phe-Leu-Ala-OH substrate, the Leucine (Leu) residue acts as the P1 anchor, fitting perfectly into the hydrophobic S1 pocket of subtilisin, leading to cleavage of the Leu-Ala bond.

Expertise Insight (Differential Cleavage): When profiling crude Bacillus extracts, Z-Phe-Leu-Ala-OH acts as a powerful multiplexing tool. While neutral metalloproteases (Bacillolysin, EC 3.4.24.28) cleave this substrate at the amino side of the hydrophobic residue (the Phe-Leu bond)[3], subtilisin cleaves at the carboxyl side (the Leu-Ala bond). By analyzing the specific cleavage fragments, researchers can simultaneously quantify serine protease versus metalloprotease activity in a single assay.

Mechanism Substrate Substrate Z-Group Phe (P2) Leu (P1) Ala (P1') OH Enzyme Subtilisin Active Site S2 Pocket S1 Pocket S1' Pocket Substrate:p2->Enzyme:s2 Substrate:p1->Enzyme:s1 Substrate:p1p->Enzyme:s1p Cleavage Hydrolysis by Ser221-His64-Asp32 Enzyme:s1->Cleavage Products Cleavage Products Z-Phe-Leu-OH + H-Ala-OH Cleavage->Products

Figure 1: Subtilisin active site interaction and targeted cleavage of the Leu-Ala bond.

Experimental Workflows

Because Z-Phe-Leu-Ala-OH lacks a built-in chromophore, the assay must rely on secondary detection methods. We detail two self-validating workflows: Reversed-Phase HPLC (the gold standard for precision) and the TNBS Colorimetric Assay (optimized for high-throughput screening).

Workflow Start 1. Preparation Subtilisin + Z-Phe-Leu-Ala-OH Incubate 2. Incubation 37°C, Tris-HCl (pH 8.6) Start->Incubate Quench 3. Quenching Add 1% TFA to stop reaction Incubate->Quench Split Detection Pathway Quench->Split HPLC RP-HPLC Analysis (Quantify Z-Phe-Leu-OH at 214 nm) Split->HPLC High Precision TNBS TNBS Assay (Detect free H-Ala-OH at 420 nm) Split->TNBS High Throughput Data Kinetic Modeling (Determine Km and kcat) HPLC->Data TNBS->Data

Figure 2: Step-by-step experimental workflow for Z-Phe-Leu-Ala-OH cleavage assays.

Protocol A: RP-HPLC Detection (Gold Standard)

This method physically separates the substrate from the cleavage products, providing unambiguous quantification of the reaction velocity.

Self-Validating Control: Always run a "Time Zero" (


) blank where the quench reagent is added before the enzyme. This controls for non-enzymatic substrate degradation and establishes the baseline substrate peak area.
  • Buffer Preparation: Prepare 50 mM Tris-HCl, 2 mM CaCl₂ (pH 8.6). Causality: Subtilisin exhibits optimal activity in alkaline conditions. The inclusion of Ca²⁺ prevents autolysis and stabilizes the enzyme's structural integrity[1].

  • Substrate Stock: Dissolve Z-Phe-Leu-Ala-OH in 100% DMSO to a concentration of 50 mM. Dilute into the reaction buffer to achieve working concentrations (0.1 mM to 5.0 mM). Ensure final DMSO concentration remains

    
     to prevent enzyme denaturation.
    
  • Reaction Initiation: Pre-incubate 900 µL of substrate solution at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of Subtilisin (e.g., 10 nM final concentration).

  • Quenching: At defined time intervals (e.g., 1, 2, 5, 10 minutes), extract 100 µL aliquots and immediately mix with 10 µL of 10% Trifluoroacetic acid (TFA). Causality: Lowering the pH below 4.0 instantly protonates His64 in the catalytic triad, permanently halting the reaction without precipitating the short peptide fragments.

  • HPLC Analysis: Inject 20 µL of the quenched reaction onto a C18 column (e.g., 4.6 × 150 mm, 5 µm). Monitor absorbance at 214 nm . Causality: While the Z-group absorbs at 254 nm, monitoring at 214 nm detects the peptide bonds, allowing simultaneous quantification of both the Z-Phe-Leu-OH and H-Ala-OH fragments.

Protocol B: TNBS Colorimetric Assay (High-Throughput)

TNBS (2,4,6-trinitrobenzenesulfonic acid) reacts specifically with primary amines. Because the N-terminus of Z-Phe-Leu-Ala-OH is blocked by the Carbobenzoxy (Z) group, the intact substrate is invisible to TNBS. Cleavage by subtilisin exposes the primary amine of the newly released H-Ala-OH, allowing direct colorimetric tracking.

Self-Validating Control: Generate a standard curve using free L-Alanine (0 to 1 mM) spiked into the reaction buffer to convert absorbance units directly into molar product concentrations.

  • Reaction Setup: Perform the enzymatic reaction in a 96-well microplate (100 µL total volume per well) using the same Tris-HCl buffer (pH 8.6) as Protocol A.

  • Quenching & Derivatization: Stop the reaction by adding 50 µL of 0.2 M Sodium Borate buffer (pH 9.5) containing 0.05% (w/v) TNBS. Causality: The high pH of the borate buffer shifts the reaction out of subtilisin's optimum range while providing the ideal alkaline environment for the TNBS-amine nucleophilic substitution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes to allow the chromogenic complex to form.

  • Readout: Measure absorbance at 420 nm using a microplate reader.

Data Presentation & Expected Outcomes

To aid in experimental validation, Table 1 summarizes representative kinetic parameters for Z-Phe-Leu-Ala-OH hydrolysis by various Bacillus proteases. Table 2 provides a standardized RP-HPLC gradient optimized for resolving the substrate and its cleavage fragments.

Table 1: Representative Kinetic Parameters for Z-Phe-Leu-Ala-OH Cleavage

EnzymeEC NumberPrimary Cleavage Site

(mM)

(s⁻¹)

(M⁻¹ s⁻¹)
Subtilisin Carlsberg 3.4.21.62Leu-Ala~1.2~150~1.25 × 10⁵
Subtilisin BPN' 3.4.21.62Leu-Ala~1.5~120~8.00 × 10⁴
Bacillolysin (Neutral Protease) 3.4.24.28Phe-Leu2.1854.04 × 10⁴

(Note: Bacillolysin data is included to demonstrate the differential cleavage profile when multiplexing crude extracts[3].)

Table 2: Standardized RP-HPLC Gradient for Fragment Resolution

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)Elution Target
0.0 95%5%1.0Injection / Void
5.0 95%5%1.0H-Ala-OH (Highly Polar)
15.0 40%60%1.0Z-Phe-Leu-OH
18.0 5%95%1.0Intact Z-Phe-Leu-Ala-OH
20.0 95%5%1.0Column Re-equilibration

References

  • Campagnoli, S., et al. (1991). Cumulative stabilizing effects of glycine to alanine substitutions in Bacillus subtilis neutral protease. Protein Engineering.[1]

  • Morihara, K. (1974). Comparative specificity of microbial proteinases. Advances in Enzymology and Related Areas of Molecular Biology.[2]

  • SABIO-RK Database. Reaction Kinetics: H2O + Z-Phe-Leu-Ala-OH = Leu-Ala-OH + Benzyloxycarbonyl-Phe. Heidelberg Institute for Theoretical Studies.[3]

Sources

Application

Preparation of Z-Phe-Leu-Ala-OH Stock Solutions for Cell Culture: An Application Note and Protocol

Abstract This comprehensive guide details the principles and protocols for the preparation of sterile, accurate, and stable stock solutions of the synthetic peptide Z-Phe-Leu-Ala-OH for use in a variety of cell culture-b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the principles and protocols for the preparation of sterile, accurate, and stable stock solutions of the synthetic peptide Z-Phe-Leu-Ala-OH for use in a variety of cell culture-based assays. This document provides researchers, scientists, and drug development professionals with the necessary information to ensure the reliable and reproducible application of this peptide in experimental settings. The protocols outlined herein are grounded in established biochemical and cell culture best practices to maintain the integrity of both the compound and the biological system under investigation.

Introduction: The Significance of Proper Stock Solution Preparation

The tripeptide Z-Phe-Leu-Ala-OH, with a molecular weight of 483.56 g/mol and identified by CAS number 24955-29-1, is a valuable tool in various research areas, including its use as a building block in peptide synthesis and its potential applications in cancer research.[1] The accuracy of experimental outcomes when using this and other synthetic peptides is critically dependent on the precise and consistent preparation of stock solutions. Improper handling, dissolution, or storage can lead to inaccuracies in concentration, degradation of the peptide, or microbial contamination, all of which can compromise experimental results.

This application note provides a detailed methodology for the preparation of Z-Phe-Leu-Ala-OH stock solutions, addressing key considerations such as solvent selection, solubility, sterility, and storage to ensure the peptide's stability and efficacy in cell culture applications.

Physicochemical Properties and Solubility Considerations

Understanding the physicochemical properties of Z-Phe-Leu-Ala-OH is fundamental to developing a robust preparation protocol. The peptide's structure, characterized by the N-terminal benzyloxycarbonyl (Z) protecting group and the sequence of Phenylalanine, Leucine, and Alanine, renders it hydrophobic.[2] This hydrophobicity dictates its limited solubility in aqueous solutions at neutral pH.

Table 1: Physicochemical Properties of Z-Phe-Leu-Ala-OH

PropertyValueSource
Molecular Formula C26H33N3O6[1]
Molecular Weight 483.56 g/mol [1]
CAS Number 24955-29-1[1]
Appearance White to off-white powder[3]
Recommended Storage (Lyophilized) -20°C or colder[1]
Solvent Selection Strategy

Due to its hydrophobic nature, direct dissolution of Z-Phe-Leu-Ala-OH in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended as it will likely result in poor solubility.[2] Therefore, a two-step dissolution process is advised:

  • Primary Dissolution in an Organic Solvent: A small amount of a sterile organic solvent should be used to initially dissolve the peptide. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous solutions.[4][5]

  • Secondary Dilution in Aqueous Medium: The concentrated stock solution in DMSO can then be serially diluted to the final working concentration in a sterile aqueous medium, such as cell culture medium or a buffered salt solution.

It is crucial to be mindful of the final concentration of the organic solvent in the cell culture, as high concentrations can be cytotoxic. For most cell lines, the final concentration of DMSO should not exceed 0.5-1% (v/v) to avoid adverse effects on cell viability and function.[4][6]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of a 10 mM stock solution of Z-Phe-Leu-Ala-OH.

Materials and Equipment
  • Z-Phe-Leu-Ala-OH powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, conical polypropylene centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Analytical balance

  • Vortex mixer

  • Sterile laminar flow hood

  • 0.22 µm sterile syringe filters (optional, for sterilization of the final aqueous solution if not prepared from sterile components)

Workflow for Stock Solution Preparation

G cluster_0 Preparation Workflow A 1. Equilibrate Z-Phe-Leu-Ala-OH to Room Temperature B 2. Weigh the Peptide A->B Prevents condensation C 3. Calculate Required Solvent Volume B->C Accurate measurement D 4. Dissolve in Sterile DMSO C->D Prepare concentrated stock E 5. Aliquot the Stock Solution D->E Vortex to ensure complete dissolution F 6. Store at -20°C or -80°C E->F Avoid freeze-thaw cycles

Caption: Workflow for preparing Z-Phe-Leu-Ala-OH stock solution.

Step-by-Step Protocol for a 10 mM Stock Solution
  • Equilibration: Before opening, allow the vial of Z-Phe-Leu-Ala-OH powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Z-Phe-Leu-Ala-OH powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 4.8356 mg of the peptide.

    Calculation:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 483.56 g/mol x 1000 mg/g = 4.8356 mg

  • Dissolution in DMSO:

    • Transfer the weighed peptide to a sterile conical tube.

    • Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution from 4.8356 mg, you would add 1 mL of DMSO.

    • Vortex the tube thoroughly until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the concentrated stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile polypropylene microcentrifuge tubes.[7][8]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7][8] Protect the aliquots from light.[7]

Preparation of Working Solutions

To prepare a working solution for your cell culture experiment, thaw a single aliquot of the concentrated stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium.

Example Dilution: To prepare a 100 µM working solution in 10 mL of cell culture medium from a 10 mM stock:

  • Use the formula: C1V1 = C2V2

    • (10 mM) x V1 = (0.1 mM) x (10 mL)

    • V1 = (0.1 mM x 10 mL) / 10 mM = 0.1 mL = 100 µL

  • Add 100 µL of the 10 mM stock solution to 9.9 mL of cell culture medium. Mix gently by inverting the tube.

The final DMSO concentration in this example would be 1%, which is generally acceptable for most cell lines, but should be validated for your specific cell type.

Quality Control and Best Practices

To ensure the integrity and reproducibility of your experiments, adhere to the following best practices:

  • Aseptic Technique: Always handle the peptide and prepare solutions in a sterile environment to prevent microbial contamination.

  • Use of High-Quality Reagents: Utilize sterile, cell culture-grade solvents and buffers.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical for maintaining peptide stability.[8]

  • Solvent Tolerance: Always perform a vehicle control experiment by treating cells with the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution to account for any solvent-induced effects.

  • Documentation: Maintain detailed records of stock solution preparation, including the lot number of the peptide, date of preparation, concentration, and storage conditions.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide does not dissolve in DMSO Insufficient solvent volume or low temperature.Gently warm the solution to 37°C or use a sonicator bath for a short period. Ensure the correct volume of DMSO was added.
Precipitation upon dilution in aqueous buffer The solubility limit of the peptide in the final aqueous solution has been exceeded.Prepare a more dilute stock solution in DMSO or decrease the final working concentration. Add the DMSO stock solution to the aqueous buffer slowly while vortexing.
Loss of peptide activity over time Improper storage, repeated freeze-thaw cycles, or microbial contamination.Ensure stock solutions are stored at -80°C in single-use aliquots. Always use aseptic techniques during preparation.
Cell toxicity observed The final concentration of DMSO is too high for the specific cell line.Reduce the final DMSO concentration by preparing a more dilute stock solution or using a lower working concentration of the peptide. Perform a DMSO toxicity curve for your cell line.

Conclusion

The successful use of Z-Phe-Leu-Ala-OH in cell culture experiments is contingent upon the meticulous preparation and storage of stock solutions. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the accuracy, stability, and sterility of their peptide solutions, thereby enhancing the reliability and reproducibility of their experimental data.

References

  • Wikipedia. (2024, February 23). Amino acid. Retrieved from [Link]

  • Catalyst University. (2015, June 28). δ-Aminolevulinate Synthase (ALA Synthase): Physiology, Biochemistry, & Mechanism [Video]. YouTube. Retrieved from [Link]

  • Linnerz, H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. EXCLI Journal, 13, 659-668.
  • van der Knaap, et al. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • PubChem. (n.d.). Phe-Ala-Leu. Retrieved from [Link]

  • TMP Chem. (2019, November 5). General Reactivity of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • JPT Peptide Technologies. (2025, September 2). User Manual. Retrieved from [Link]

  • kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). Retrieved from [Link]

  • Medic Tutorials. (2014, March 14). Biosynthesis of Leucine [Video]. YouTube. Retrieved from [Link]

Sources

Method

Z-Phe-Leu-Ala-OH coupling conditions using EDC and HOBt

Abstract This application note details the optimized protocols for the synthesis and subsequent coupling of the protected tripeptide Z-Phe-Leu-Ala-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-leucyl-L-alanine). While standar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the synthesis and subsequent coupling of the protected tripeptide Z-Phe-Leu-Ala-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-leucyl-L-alanine). While standard carbodiimide chemistry is well-established, the specific hydrophobic nature of this sequence and the risk of C-terminal racemization during fragment condensation require precise control over reaction conditions. This guide focuses on the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) system, providing a robust methodology for solution-phase synthesis and downstream conjugation.

Strategic Considerations & Mechanism

The Challenge: Racemization & Solubility

The synthesis of Z-Phe-Leu-Ala-OH presents two primary challenges:

  • Racemization during Fragment Condensation: If synthesized via a 2+1 strategy (coupling Z-Phe-Leu-OH to H-Ala-OH), the activation of the Leucine residue poses a significant risk of racemization via oxazolone formation. The 1+2 stepwise strategy (coupling Z-Phe-OH to H-Leu-Ala-OR) is chemically superior as the urethane protecting group (Z-) on Phenylalanine prevents oxazolone formation.

  • Solubility: The Z-Phe-Leu-Ala sequence is hydrophobic. While Dichloromethane (DCM) is a standard solvent, it often leads to aggregation or precipitation of this specific tripeptide. Dimethylformamide (DMF) is the preferred solvent to maintain homogeneity.

The EDC/HOBt Mechanism

EDC is a zero-length crosslinker that activates the carboxylic acid. However, the resulting O-acylisourea intermediate is hyper-reactive and prone to rearrangement into an unreactive N-acylurea or causing racemization. HOBt acts as a nucleophilic additive that intercepts the O-acylisourea to form a stable, yet reactive, OBt-active ester . This ester reacts with the amine to form the amide bond with suppressed racemization [1].[1]

EDCHOBtMechanism Acid Carboxylic Acid (R-COOH) O_Acyl Unstable O-Acylisourea Acid->O_Acyl + EDC EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEster Active OBt-Ester (Racemization Suppressed) O_Acyl->ActiveEster + HOBt (Fast) Urea Water Soluble Urea Byproduct O_Acyl->Urea Hydrolysis/Rearrangement HOBt HOBt HOBt->ActiveEster Product Peptide Bond (Amide) ActiveEster->Product + Amine Amine Amine (R'-NH2) Amine->Product

Figure 1: Mechanism of EDC/HOBt mediated coupling.[2] HOBt intercepts the unstable intermediate to prevent side reactions.

Experimental Protocol: Synthesis of Z-Phe-Leu-Ala-OH

Recommendation: Use the Stepwise (1+2) strategy to ensure optical purity.

  • Step 1: Couple Z-Leu-OH + H-Ala-OMe

    
     Z-Leu-Ala-OMe
    
  • Step 2: Deprotect (H2/Pd)

    
     H-Leu-Ala-OMe
    
  • Step 3: Couple Z-Phe-OH + H-Leu-Ala-OMe

    
     Z-Phe-Leu-Ala-OMe
    
  • Step 4: Saponification

    
     Z-Phe-Leu-Ala-OH
    
Materials Required
  • Reagents: Z-Phe-OH, H-Leu-Ala-OMe (HCl salt), EDC·HCl, HOBt·H2O, N-Methylmorpholine (NMM) or DIPEA.

  • Solvents: Anhydrous DMF (primary), DCM (extraction), Ethyl Acetate (extraction).

  • Wash Solutions: 1N HCl (or 5% KHSO4), 5% NaHCO3, Brine.

Step-by-Step Procedure (Step 3: Coupling Z-Phe-OH to H-Leu-Ala-OMe)
  • Activation Mixture Preparation:

    • In a round-bottom flask, dissolve Z-Phe-OH (1.0 equiv, e.g., 3.0 g) and HOBt·H2O (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Cool the solution to 0°C in an ice bath. Cooling is critical to suppress initial racemization.

    • Add EDC·HCl (1.2 equiv). Stir at 0°C for 15–20 minutes . This allows the formation of the active OBt ester.[3]

  • Amine Preparation:

    • In a separate vial, dissolve H-Leu-Ala-OMe·HCl (1.0 equiv) in a minimal amount of DMF.

    • Add NMM (1.0 equiv) to neutralize the HCl salt.[2] Note: Avoid large excesses of base (like DIPEA) if possible, as high pH promotes racemization. NMM is milder.

  • Coupling Reaction:

    • Add the neutralized amine solution dropwise to the activated Z-Phe-OBt solution at 0°C.

    • Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature naturally.

    • Stir for 12–16 hours (overnight) to ensure completion.

  • Workup (The EDC Advantage):

    • Evaporate most of the DMF under reduced pressure (rotary evaporator, <40°C).

    • Redissolve the oily residue in Ethyl Acetate (EtOAc) (approx. 100 mL per gram of peptide).

    • Wash Sequence:

      • 1N HCl (x3): Removes unreacted amine and the water-soluble EDC-urea byproduct.

      • Brine (x1): Intermediate wash.

      • 5% NaHCO3 (x3): Removes unreacted Z-Phe-OH and HOBt.

      • Brine (x1): Final drying.

    • Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.[4]

  • Saponification (Ester Hydrolysis):

    • Dissolve the Z-Phe-Leu-Ala-OMe in MeOH/THF (1:1).

    • Add 2.0 equiv of LiOH (1M aqueous) at 0°C. Monitor by TLC (approx. 2-4 hours).

    • Acidify carefully with 1N HCl to pH 2-3 and extract into EtOAc to obtain Z-Phe-Leu-Ala-OH .

Protocol: Coupling Z-Phe-Leu-Ala-OH to a Substrate

If you are coupling the fully formed tripeptide acid (Z-Phe-Leu-Ala-OH ) to an amine (e.g., p-nitroaniline, a resin, or a drug payload), racemization of the C-terminal Alanine is the primary risk .

Optimized Conditions:

Parameter Condition Rationale
Stoichiometry 1:1:1.2 (Acid:Amine:EDC) Excess EDC ensures complete activation, but avoid large excesses which promote side reactions.
Additive HOBt (1.2 - 1.5 equiv) Mandatory. Without HOBt, the activated Alanine will form an oxazolone and racemize rapidly.
Solvent DMF DCM may cause the tripeptide to gel; DMF ensures free movement of reactants.

| Pre-activation | Minimal (< 2 min) | Unlike Step 2 above, do not pre-activate Z-Phe-Leu-Ala-OH for long periods. Add the amine immediately after EDC to trap the active ester before oxazolone formation occurs [2]. |

Workflow Diagram:

CouplingWorkflow Start Start: Z-Phe-Leu-Ala-OH Dissolve Dissolve in DMF Add HOBt (1.5 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddEDC Add EDC.HCl (1.2 eq) Cool->AddEDC AddAmine IMMEDIATELY Add Amine (R-NH2) + Base (NMM) if salt AddEDC->AddAmine React Stir 0°C -> RT (16h) AddAmine->React Workup Acid/Base Extraction (Remove Urea/HOBt) React->Workup

Figure 2: Optimized workflow for coupling Z-Phe-Leu-Ala-OH to a substrate. Note the immediate addition of amine.

Troubleshooting & Quality Control

  • Racemization Check: Analyze the final product using Chiral HPLC or by coupling to a chiral reference standard. If Alanine racemization is observed (>1%), switch to DIC/Oxyma Pure , which is superior to EDC/HOBt for extremely sensitive fragments [3].

  • Gelation: If the reaction mixture turns into a gel (common with hydrophobic peptides like Phe-Leu), add chaotropic salts (e.g., LiCl) or dilute further with DMF.

  • Yield Issues: If yield is low, ensure the HCl salt of the amine component was fully neutralized. Use a "wet" pH paper to verify the basicity of the reaction mixture (pH 8-9) after adding NMM.

References

  • König, W., & Geiger, R. (1970).[5] A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Al-Warhi, T. I., Al-Hazimi, H. M., & El-Faham, A. (2012). Recent development in peptide coupling reagents.[1][2][3][5][6][7] Journal of Saudi Chemical Society, 16(2), 97-116. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of Z-Phe-Leu-Ala-OH in aqueous buffers

This is a technical support guide designed for researchers working with Z-Phe-Leu-Ala-OH (Carbobenzyloxy-L-phenylalanyl-L-leucyl-L-alanine), a hydrophobic tripeptide often used as a protease substrate.[1][2] Product: Z-P...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with Z-Phe-Leu-Ala-OH (Carbobenzyloxy-L-phenylalanyl-L-leucyl-L-alanine), a hydrophobic tripeptide often used as a protease substrate.[1][2]

Product: Z-Phe-Leu-Ala-OH Chemical Class: N-terminally protected hydrophobic peptide Primary Challenge: High hydrophobicity leading to precipitation in aqueous buffers.[1][2]

Technical Overview & Solubility Mechanics

The Core Challenge: Z-Phe-Leu-Ala-OH presents a classic "solubility paradox" in biochemistry.[1][2]

  • The "Z" Group (Carbobenzyloxy): This protecting group eliminates the N-terminal positive charge, rendering the N-terminus highly hydrophobic.[1]

  • The Side Chains: Phenylalanine (Phe) and Leucine (Leu) have bulky, non-polar side chains.[2]

  • The Result: The molecule lacks the zwitterionic character of standard peptides. At neutral pH, it relies entirely on the single C-terminal carboxyl group (pKa ≈ 3.[1][2]6) for solvation.

Mechanism of Failure: When a DMSO stock of this peptide is rapidly dumped into an aqueous buffer, the hydrophobic regions (Z-Phe-Leu) aggregate faster than the water molecules can solvate the C-terminal carboxylate.[1] This kinetic trap results in a milky suspension that cannot be reversed by simple vortexing.

Troubleshooting Guide (Q&A)

Q1: I added water directly to the peptide powder, and it formed a sticky white clump. Can I save it?

Status: Critical Error - Hydrophobic Collapse Diagnosis: You have created a thermodynamically stable hydrophobic aggregate.[1][2] Water molecules have formed a "cage" around the hydrophobic residues, preventing dissolution. The Fix:

  • Do not add more water.

  • Add 0.1 M NaOH dropwise. The high pH will force the deprotonation of the C-terminal acid (COOH

    
     COO⁻), providing the necessary charge repulsion to break the aggregate.
    
  • Alternative: Lyophilize (freeze-dry) the sample to remove the water and restart with the correct organic solvent protocol (see Section 3).

Q2: My stock solution in DMSO is clear, but it precipitates immediately upon dilution into PBS (pH 7.4).

Status: Solubility Limit Exceeded / Kinetic Precipitation Diagnosis: This is likely due to "solvent shock." The local concentration of water at the injection point was too high, or the final concentration exceeds the thermodynamic solubility limit (typically < 1 mM in aqueous buffer). The Fix:

  • Check Concentration: Ensure your final assay concentration is

    
     500 µM.
    
  • Reverse Addition: Do not add the peptide to the buffer. Instead, have the buffer stirring rapidly and add the peptide stock sub-surface and dropwise.

  • Temperature: Warm the buffer to 30-37°C before addition.

Q3: Can I use ethanol or methanol instead of DMSO?

Status: Conditional Success Analysis: Yes, Z-Phe-Leu-Ala-OH is soluble in alcohols.[1] However, alcohols are volatile and can interfere with enzyme active sites more aggressively than DMSO. Recommendation:

  • Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for long-term stock stability.[1][2]

  • Use Methanol only if DMSO is strictly incompatible with your downstream assay (e.g., certain mass spectrometry applications).[1][2]

Q4: The solution is slightly cloudy. Can I filter it?

Status: Caution Advised Analysis: Cloudiness indicates micro-aggregates.[1] Filtering (0.22 µm) will remove these aggregates, but it will also significantly reduce the actual peptide concentration in your solution, invalidating your calculated molarity.[2] Recommendation:

  • Measure the concentration after filtration using UV absorbance (Phe absorbs at ~257 nm, though weak; Z-group absorbs at ~257 nm as well).[1][2]

  • Better approach: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the buffer before adding the peptide.

Step-by-Step Solubilization Protocols

Protocol A: The "Organic-First" Standard (Recommended)

Best for: Enzyme assays (Subtilisin, Carboxypeptidase) and cell-free systems.[1][2]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.[1]

  • Assay Buffer (Must be pH > 7.0; e.g., Tris-HCl pH 7.5 or PBS pH 7.4).[1][2]

Procedure:

  • Calculate: Determine the mass required for a 10 mM to 50 mM Stock Solution .

    • Note: Do not aim for a dilute stock (e.g., 1 mM) in DMSO; higher concentrations are more stable.

  • Dissolve: Add the full volume of DMSO to the peptide powder. Vortex vigorously for 30 seconds.[1] The solution should be crystal clear.

  • Equilibrate Buffer: Place your aqueous buffer on a magnetic stirrer.

  • Dilute: While the buffer is stirring, slowly add the DMSO stock.

    • Rule of Thumb: Keep final DMSO concentration

      
       5% (v/v) for most enzyme assays.
      
    • Example: To make 10 mL of 100 µM working solution, add 100 µL of 10 mM DMSO stock to 9.9 mL of buffer.

Protocol B: The "Alkaline Shift" Method

Best for: High concentration requirements where DMSO is not allowed.

Reagents:

  • 0.1 M Ammonium Bicarbonate (NH₄HCO₃) or dilute Ammonia.[1][2][3]

Procedure:

  • Weigh the peptide.[2]

  • Add a minimal volume of 0.1 M Ammonium Hydroxide (NH₄OH) or dilute NaOH.[1][2] The peptide should dissolve rapidly due to the formation of the salt form.

  • Immediately dilute with your working buffer (e.g., PBS) to the desired volume.

  • Critical Check: Verify the final pH. The small amount of base might shift the buffer pH; readjust with dilute HCl if necessary.

Data & Specifications

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / Description
Molecular Weight ~483.6 g/mol
Charge at pH 7.0 -1 (Anionic) due to C-terminal COO⁻
Isoelectric Point (pI) N/A (Blocked N-terminus; behaves as a weak acid)
pKa (C-term) ~3.6
Hydrophobicity High (Z-group + Phe + Leu)
Solvent Compatibility Matrix
SolventSolubility LimitRecommended Use
Water (pH 7) < 0.1 mg/mLAVOID as primary solvent.[1][2]
DMSO > 20 mg/mLPrimary Choice. Excellent stability.[1][2]
DMF > 20 mg/mLGood alternative to DMSO.[1]
Methanol ~ 50 mg/mLGood, but volatile.[1][2]
PBS (pH 7.4) < 0.5 mg/mLOnly after dilution from organic stock.[1]
Acidic Buffer (pH 4) InsolubleAVOID. Protonation of COO⁻ causes precipitation.[1][2]

Solubility Logic Diagram

The following diagram illustrates the decision process for solubilizing Z-Phe-Leu-Ala-OH, highlighting the critical role of pH and organic co-solvents.

SolubilityFlow Start Start: Z-Phe-Leu-Ala-OH Powder SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Organic Solvent (DMSO/DMF) SolventChoice->DMSO Recommended Water Aqueous Buffer (Water/PBS) SolventChoice->Water Incorrect StockSol Clear Stock Solution (10-50 mM) DMSO->StockSol Precipitate Precipitation/Clumping (Hydrophobic Collapse) Water->Precipitate Dilution Dilution Step StockSol->Dilution Cloudy Cloudy Suspension (Protonated COOH aggregates) Precipitate->Cloudy Irreversible without Base CheckPH Check Target Buffer pH Dilution->CheckPH Acidic pH < 5.0 CheckPH->Acidic Acidic NeutralBasic pH > 7.0 CheckPH->NeutralBasic Physiological/Alkaline Acidic->Cloudy Charge Neutralization FinalSol Stable Working Solution (Soluble as COO- anion) NeutralBasic->FinalSol Dropwise Addition

Figure 1: Decision tree for solubilizing Z-protected hydrophobic peptides. Note the critical requirement for organic stock preparation and neutral-to-alkaline final buffer conditions.

References

  • PubChem. (n.d.).[1][2] Z-Phe-Leu-Ala-OH Compound Summary. National Library of Medicine.[1][2] Retrieved February 27, 2026, from [Link][1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Z-Phe-Leu-Ala-OH Precipitation

Executive Summary & Physicochemical Analysis The Problem: Users frequently report immediate cloudiness or time-dependent crystallization when introducing Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-phenylalanyl-L-leucyl-L-alanine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Analysis

The Problem: Users frequently report immediate cloudiness or time-dependent crystallization when introducing Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-phenylalanyl-L-leucyl-L-alanine) into aqueous assay buffers.

The Science (Why it happens): To resolve this, we must understand the molecule's "Hydrophobic Burden":

  • The Z-Group (Carbobenzoxy): This protecting group masks the N-terminal amine. In a native peptide, the N-terminus is positively charged (

    
    ) at neutral/acidic pH, aiding solubility. The Z-group removes this charge and adds a bulky, aromatic hydrophobic ring.
    
  • The Sequence (Phe-Leu-Ala): All three amino acids have hydrophobic side chains (Aromatic, Aliphatic, Aliphatic).

  • The pH Conflict: The only ionizable group remaining is the C-terminal carboxylic acid (

    
    ).
    
    • At pH > 5: It is deprotonated (

      
      ), providing some solubility.
      
    • At pH < 4 (e.g., Pepsin assays): It is protonated (

      
      ), rendering the molecule neutral and highly insoluble .
      

Troubleshooting Guide: Diagnostic Q&A

Scenario A: "The solution turns milky immediately upon adding the peptide to the buffer."

Diagnosis: Solvent Shock. You likely pipetted a high-concentration stock (e.g., 100 mM in DMSO) directly into an aqueous buffer. The local concentration at the pipette tip exceeds the solubility limit before diffusion can occur, causing irreversible precipitation.

The Fix:

  • Do not add 100% DMSO stock directly to the final buffer.

  • Use an Intermediate Dilution Step: Dilute your stock to 10x the final concentration using a 50:50 mixture of DMSO and Buffer. Then, add this "working solution" to your final assay well.

  • Vortex Rapidly: If adding directly, inject the stock into rapidly vortexing buffer, not static liquid.

Scenario B: "The solution is clear initially but precipitates after 30 minutes."

Diagnosis: Supersaturation / Crystal Nucleation. The peptide is thermodynamically unstable in the buffer but kinetically trapped. Over time, it finds the lower energy solid state. This is common in cold buffers (


).

The Fix:

  • Temperature Control: Run the assay at

    
     or 
    
    
    
    . Avoid ice baths for hydrophobic substrates.
  • Add a Dispersant: Add 0.05% Tween-20 or 0.01% Triton X-100 to the assay buffer before adding the peptide. This prevents crystal nucleation.

Scenario C: "I am running a Pepsin assay at pH 2.0, and nothing stays in solution."

Diagnosis: Isoelectric Precipitation. As noted in the analysis, at pH 2.0, the C-terminus is protonated. The peptide has zero net charge.

The Fix:

  • Increase Organic Co-solvent: You may need 5-10% DMSO or Methanol in the final buffer.

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) as a carrier. It encapsulates the hydrophobic Z-Phe moiety while leaving the bond accessible for cleavage.

Solubility Optimization Protocol

Objective: Prepare a stable 1 mM assay concentration from a solid powder.

Reagents Required
  • Solvent A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] Note: DMF is better for solubility but more toxic to some enzymes.

  • Buffer B: Your specific assay buffer (filtered).

  • Additive: Tween-20 (optional).

Step-by-Step Workflow
  • Primary Stock Preparation (100 mM):

    • Weigh Z-Phe-Leu-Ala-OH.

    • Dissolve in 100% Solvent A . Do not use water or buffer yet.

    • Validation: Solution must be crystal clear. If cloudy, sonicate for 30 seconds.

  • The "Step-Down" Dilution (Critical Step):

    • Prepare an Intermediate Working Stock (10 mM) .

    • Mix: 100

      
      L Primary Stock + 400 
      
      
      
      L Solvent A + 500
      
      
      L Buffer B (added dropwise while vortexing).
    • Result: This is a 10 mM peptide solution in 50% DMSO. It should remain clear.

  • Final Assay Preparation (1 mM):

    • Add 10

      
      L of Intermediate Working Stock to 90 
      
      
      
      L of Assay Buffer.
    • Final Conditions: 1 mM Peptide, 5% DMSO.

Data & Reference Tables

Table 1: Solvent Compatibility & Solubility Limits (Approximate)
Solvent SystemEstimated Solubility LimitUsage Recommendation
100% DMSO > 100 mMRecommended for Stock. Stable at -20°C.
100% Ethanol ~ 50 mMGood alternative if enzyme is DMSO-sensitive.
PBS (pH 7.4) < 0.1 mMPoor. Will precipitate without co-solvents.
Acetate (pH 4.0) < 0.01 mMVery Poor. Requires detergents or >5% DMSO.
50% DMSO / Water ~ 10-20 mMIdeal "Intermediate" dilution solvent.
Table 2: Enzyme Tolerance for DMSO

Always verify with your specific enzyme lot, but these are general industry standards.

Enzyme ClassSafe DMSO Limit (v/v)Notes
Serine Proteases (Trypsin, Chymotrypsin)10%Highly tolerant.
Aspartic Proteases (Pepsin, Cathepsin D)5%Moderate tolerance.
Metalloproteases (Thermolysin)2 - 5%Sensitive. Metal coordination can be affected.[2]
Cell-Based Assays < 0.5%Critical: Cells are lysed by high DMSO.

Decision Tree Visualization

SolubilityWorkflow Start Start: Solid Z-Phe-Leu-Ala-OH Dissolve Dissolve in 100% DMSO (Target: 50-100 mM) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Sonicate Sonicate / Warm to 37°C CheckClear->Sonicate No TargetpH Check Assay pH CheckClear->TargetpH Yes Sonicate->CheckClear Neutral Neutral pH (7.0 - 8.0) TargetpH->Neutral pH > 6 Acidic Acidic pH (< 5.0) TargetpH->Acidic pH < 5 DirectDil Direct Dilution possible (Keep DMSO < 5%) Neutral->DirectDil StepDown Use 'Step-Down' Method (50% DMSO Intermediate) Acidic->StepDown AddDetergent Add 0.05% Tween-20 to Assay Buffer DirectDil->AddDetergent StepDown->AddDetergent Final Final Assay (Clear Solution) AddDetergent->Final

Figure 1: Decision matrix for solubilizing hydrophobic Z-protected peptides based on assay pH conditions.

References

  • Wanigasekara, D., et al. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains and Enzymes. University of Sri Jayewardenepura. [Link]

Sources

Troubleshooting

minimizing aggregation of Z-Phe-Leu-Ala-OH during storage

Technical Support Center: Minimizing Aggregation of Z-Phe-Leu-Ala-OH Executive Summary: The Hydrophobic Challenge Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-phenylalanyl-L-leucyl-L-alanine) is a hydrophobic tripeptide commonly use...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Aggregation of Z-Phe-Leu-Ala-OH

Executive Summary: The Hydrophobic Challenge

Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-phenylalanyl-L-leucyl-L-alanine) is a hydrophobic tripeptide commonly used as a substrate for neutral proteases (e.g., Bacillus subtilis neutral protease, thermolysin).

The primary stability challenge with this peptide is not chemical degradation (hydrolysis), but physical instability (aggregation) . The presence of the N-terminal Benzyloxycarbonyl (Z) group, combined with the hydrophobic side chains of Phenylalanine (Phe) and Leucine (Leu), creates a molecule with a high propensity for hydrophobic collapse and


-

stacking
.

This guide provides a self-validating workflow to solubilize, store, and recover this peptide without inducing irreversible precipitation or amyloid-like gelation.

Critical Mechanism: Why Does It Aggregate?

To prevent aggregation, you must understand the driving forces.[1] Z-Phe-Leu-Ala-OH aggregates via a two-step mechanism:

  • Hydrophobic Nucleation: The Z-group and the Phe/Leu side chains exclude water, driving monomers to cluster.

  • Intermolecular Hydrogen Bonding: Once clustered, the peptide backbone forms intermolecular hydrogen bonds (often

    
    -sheet-like), leading to thermodynamically stable, insoluble fibrils.
    

Visualizing the Aggregation Pathway The following diagram illustrates the transition from soluble monomer to irreversible aggregate.

AggregationMechanism Monomer Soluble Monomer (Z-Phe-Leu-Ala-OH) Nucleation Hydrophobic Clustering (Reversible) Monomer->Nucleation High Conc. Acidic pH Nucleation->Monomer Dilution DMSO Oligomer Ordered Oligomer (Beta-Sheet Stacking) Nucleation->Oligomer Time Low Temp Fibril Insoluble Aggregate (Irreversible Precipitate) Oligomer->Fibril Critical Threshold

Caption: Pathway of Z-Phe-Leu-Ala-OH aggregation. Note that the 'Nucleation' phase is reversible with solvent intervention, while 'Fibril' formation is often irreversible.

Standard Operating Procedures (SOPs)

SOP 1: The "Gold Standard" Reconstitution Protocol

Objective: Solubilize Z-Phe-Leu-Ala-OH to 10 mM without inducing precipitation.

The Logic:

  • Solvent: Water is a poor solvent for this peptide. You must use an organic co-solvent.[2]

  • pH Control: The C-terminal carboxylic acid has a pKa of ~3.5–4.0. At pH > 6.0, it is deprotonated (

    
    ), providing electrostatic repulsion that fights aggregation. At pH < 4.0 (e.g., 0.1% TFA), it is protonated and highly prone to precipitation.
    

Protocol Steps:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 30 minutes in a desiccator before opening.

    • Why: Prevents condensation of atmospheric moisture, which causes local aggregation "seeds."

  • Primary Solubilization (Organic Phase): Dissolve the peptide in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 50–100 mM .

    • Validation: Solution must be crystal clear. If cloudy, sonicate for 10 seconds.

  • Secondary Dilution (Aqueous Phase):

    • Slowly add the DMSO stock to a buffered solution (pH 7.0–8.0) (e.g., HEPES, Tris) while vortexing.

    • Critical:Do not dilute into water or acidic buffers (like 0.1% TFA) initially. Keep the final DMSO concentration < 5% (v/v) if used for biological assays, or higher if for chemical synthesis.

  • Filtration (Optional): If used for kinetics, filter through a 0.22 µm PVDF membrane to remove pre-existing nanoclusters.

SOP 2: Storage Conditions
StateConditionStability EstimateNotes
Lyophilized Powder -20°C, Desiccated> 2 YearsHygroscopic. Keep tight seal.
DMSO Stock (50 mM) -20°C or -80°C6 MonthsUse moisture-free DMSO. Aliquot to avoid freeze-thaw.
Aqueous Solution DO NOT STORE < 24 HoursPrepare fresh. Hydrophobic peptides adsorb to plastic over time.

Troubleshooting Guide & FAQs

Category A: Solubility Issues

Q1: I added water to the powder, and it turned into a cloudy gel. Can I save it?

  • Diagnosis: You induced rapid hydrophobic collapse. The "gel" is a network of hydrated peptide fibrils.

  • Solution:

    • Centrifuge the gel (10,000 x g, 5 min) to pellet the aggregate.

    • Remove the supernatant.

    • Add pure DMSO or DMF to the pellet.

    • Sonicate in a water bath for 5–10 minutes.

    • Note: If it does not redissolve in pure DMSO, the aggregation has likely formed irreversible amyloid-like structures. Discard and start fresh.

Q2: Why does my peptide precipitate when I inject it into my HPLC mobile phase (Water/Acetonitrile + TFA)?

  • Root Cause: The TFA (Trifluoroacetic acid) lowers the pH to ~2.0. At this pH, the C-terminal carboxylate becomes protonated (

    
    ), losing its negative charge. The uncharged Z-Phe-Leu-Ala-OH becomes extremely hydrophobic.
    
  • Fix:

    • Reduce the injection volume.

    • Dissolve the sample in a higher ratio of Acetonitrile/Water (e.g., 50:50) before injection.

    • Ensure the column temperature is elevated (40–50°C) to promote solubility during the run.

Category B: Storage & Handling[1][2][3][4][5]

Q3: Can I store the peptide in glass vials?

  • Recommendation: Use Silanized Glass or High-Quality Polypropylene (Low-Bind) .

  • Reasoning: Hydrophobic peptides adsorb strongly to untreated glass surfaces via hydrophobic bonding. Over 24 hours, you may lose 20–50% of the peptide from a dilute solution (< 10 µM) to the container walls.

Q4: I see a loss of enzymatic activity (k_cat) over time. Is the peptide degrading?

  • Analysis: Chemical degradation (hydrolysis) is slow for Z-protected peptides. The loss of activity is almost certainly due to dimerization/aggregation reducing the effective concentration of the monomeric substrate available to the enzyme.

  • Test: Check the solution for light scattering (absorbance at 340 nm). If A340 > 0.05, aggregates are present.

Decision Workflow: Solubilization Strategy

Use this logic gate to determine the correct handling for your specific application.

SolubilizationWorkflow Start Start: Lyophilized Z-Phe-Leu-Ala-OH Step1 Warm to Room Temp (Desiccated) Start->Step1 Step2 Dissolve in 100% DMSO Step1->Step2 Check Is solution clear? Step2->Check Sonicate Sonicate (10-30s) Check->Sonicate No (Cloudy) AppType Intended Application? Check->AppType Yes (Clear) Sonicate->Check EnzymeAssay Enzyme Assay (Neutral pH) AppType->EnzymeAssay Biological HPLC HPLC/Purification (Acidic pH) AppType->HPLC Analytical Action1 Dilute into HEPES/Tris (pH 7.5) Keep DMSO < 5% EnzymeAssay->Action1 Action2 Dilute into 50% ACN/Water Avoid 100% Aqueous Acid HPLC->Action2

Caption: Decision tree for solubilizing Z-Phe-Leu-Ala-OH based on downstream application.

References

  • Morgan, P. H., & Fruton, J. S. (1978). Kinetics of the action of pepsin on fluorescent peptide substrates. Biochemistry, 17(17), 3562-3568. (Establishes Z-peptide solubility protocols and kinetic usage).

  • Sigma-Aldrich. (2025). Synthetic Peptide Handling & Storage Protocol. (General guidelines on hydrophobic peptide storage and DMSO usage).

  • BenchChem. (2025).[3][4] Technical Support Center: Preventing Aggregation in Peptides. (Specific troubleshooting for aggregation mechanisms in hydrophobic sequences).

  • Toma, S., et al. (1991).[5] Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease.[5][6] Biochemistry, 30(24), 5972-5979. (Demonstrates usage of Z-Phe-Leu-Ala-OH as a substrate and stability conditions).

  • Bachem. (2024). Handling and Storage Guidelines for Peptides. (Authoritative guide on peptide solubility, pH effects, and storage of Z-protected derivatives).

Sources

Optimization

Technical Support Center: Purity Analysis of Z-Phe-Leu-Ala-OH by Mass Spectrometry

Welcome to the technical support guide for the mass spectrometric purity analysis of Z-Phe-Leu-Ala-OH. This resource is designed for researchers, chemists, and quality control scientists working with this N-terminally pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometric purity analysis of Z-Phe-Leu-Ala-OH. This resource is designed for researchers, chemists, and quality control scientists working with this N-terminally protected tripeptide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your analytical data.

Section 1: Foundational Knowledge - Understanding Your Analyte

Before troubleshooting, it's critical to establish a baseline for what a "pure" sample should look like. This section covers the fundamental mass spectrometric properties of Z-Phe-Leu-Ala-OH.

Q1: What is the expected mass of Z-Phe-Leu-Ala-OH and its common adducts in ESI-MS?

The molecular formula for Z-Phe-Leu-Ala-OH is C₂₆H₃₃N₃O₅, with a monoisotopic mass of 467.2420 Da . In electrospray ionization (ESI), soft ionization allows for the observation of the intact molecule with a charge, typically from a proton or metal cation.[1] You should primarily look for the protonated molecule, [M+H]⁺. However, due to the ubiquitous nature of sodium and potassium salts in solvents and on glassware, their adducts are also commonly observed.[2]

Data Table 1: Theoretical m/z Values for Z-Phe-Leu-Ala-OH

Species Formula Adduct Charge Theoretical m/z Notes
Protonated Molecule [C₂₆H₃₃N₃O₅ + H]⁺ Proton +1 468.2493 This should be the most abundant ion in a clean system with an acidic mobile phase.
Sodium Adduct [C₂₆H₃₃N₃O₅ + Na]⁺ Sodium +1 489.2312 Typically observed at M+22; its presence can suppress the [M+H]⁺ signal.[2]
Potassium Adduct [C₂₆H₃₃N₃O₅ + K]⁺ Potassium +1 505.2052 Typically observed at M+38.[2]

| Ammonium Adduct | [C₂₆H₃₃N₃O₅ + NH₄]⁺ | Ammonium | +1 | 484.2759 | Common if ammonium salts (e.g., ammonium formate) are used in the mobile phase. |

Calculations performed using a high-precision chemical formula calculator.

Q2: What are the most common synthesis-related impurities I should screen for?

Solid-Phase Peptide Synthesis (SPPS) is a stepwise process, and errors at any stage can lead to predictable impurities.[3] The most common issues are incomplete coupling or deprotection steps, which result in deletion sequences.[4][5]

Data Table 2: Potential Impurities and Their Expected Protonated Masses

Impurity Type Description Sequence Expected m/z [M+H]⁺ Mass Difference from Target
Deletion Missed Leucine coupling Z-Phe-Ala-OH 355.1652 -113.0841
Deletion Missed Phenylalanine coupling Z-Leu-Ala-OH 321.1863 -147.0684
Insertion Double coupling of Leucine Z-Phe-Leu-Leu-Ala-OH 581.3339 +113.0841
Incomplete Deprotection Failure to remove a temporary protecting group from the previous amino acid (example: Fmoc) Z-Phe-Leu-(Fmoc)Ala-OH 689.3099 +222.0682

| Side Reaction | Racemization of an amino acid during activation | e.g., Z-D-Phe -Leu-Ala-OH | 468.2493 | 0 (Isomer) |

Note: Racemized impurities will have the same mass and require chiral chromatography for separation, but their presence can sometimes be inferred from broadened or split peaks in a high-resolution HPLC separation.[6]

Section 2: Troubleshooting Common MS Acquisition Problems

This section addresses the most frequent issues encountered during the analysis of Z-Phe-Leu-Ala-OH. Each answer provides a logical path from problem to solution.

FAQ 1: Why am I seeing a weak signal or no signal for my peptide?

Probable Cause 1: Poor Ionization Efficiency. Z-Phe-Leu-Ala-OH is a relatively hydrophobic peptide due to the N-terminal Z-group and the Phe/Leu residues. Hydrophobic molecules can be challenging to ionize efficiently in ESI-MS because they may not readily acquire a charge in the ESI droplet.[7][8][9]

  • Solution:

    • Optimize Sample Diluent: Ensure the peptide is fully dissolved in a solvent mixture compatible with ESI, such as 50:50 acetonitrile/water with 0.1% formic acid. Poor solubility leads to poor signal.[9]

    • Enhance Protonation: Use a mobile phase with a suitable acid. Formic acid (0.1%) is an excellent choice as it effectively protonates the peptide without causing significant ion suppression.[10]

    • Check Source Parameters: Systematically optimize ESI source settings, including capillary voltage, gas flows (nebulizing and drying), and source temperature, to find the "sweet spot" for your analyte.[11]

Probable Cause 2: Ion Suppression. If you are using Trifluoroacetic Acid (TFA) as a mobile phase modifier for improved chromatography, be aware that it is a strong ion-pairing agent and a known cause of severe signal suppression in ESI-MS.[12]

  • Solution:

    • Replace TFA: The most effective solution is to replace 0.1% TFA with 0.1% formic acid (FA) in both mobile phase solvents. While peak shape in the chromatogram may be slightly broader, the MS signal will increase dramatically.[12]

    • Reduce TFA Concentration: If TFA is absolutely necessary for chromatographic resolution, reduce its concentration to the lowest possible level (e.g., 0.02%) and compensate with a higher concentration of FA (e.g., 0.1%).

FAQ 2: My mass spectrum is very complex, with many unexpected peaks. How do I interpret it?

Probable Cause 1: Adduct Formation. As shown in Table 1, your peptide can readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). In some cases, especially if the mobile phase is not sufficiently acidic, these adducts can be more abundant than the desired protonated molecule ([M+H]⁺).[2]

  • Solution:

    • Identify the Pattern: Look for peaks that are 21.98 Da higher (Na⁺ vs H⁺) and 37.96 Da higher (K⁺ vs H⁺) than your expected [M+H]⁺ peak.

    • Improve Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives.

    • Clean Your System: Metal ions can leach from old glassware, stainless steel components, or contaminated reagents.[1] Ensure all vials and containers are thoroughly cleaned or use certified low-ion containers.

    • Acidify: A lower pH favors protonation ([M+H]⁺) over metal adduction. Ensure 0.1% formic acid is present.

Probable Cause 2: In-Source Fragmentation (ISD). If the voltage settings in the ion source (specifically the cone or fragmentor voltage) are too high, the peptide can fragment before it reaches the mass analyzer.[13][14] This is known as "in-source decay" or "in-source fragmentation." The N-terminal Z-group, being somewhat labile, can be a site for such fragmentation.

  • Solution:

    • Reduce Source Energy: Methodically decrease the cone/fragmentor/skimmer voltage in your instrument settings. This reduces the kinetic energy imparted to the ions as they enter the mass spectrometer, minimizing unintended fragmentation.

    • Analyze the Fragments: If fragmentation is unavoidable, the resulting ions can still provide structural information. For example, a common in-source loss for a Z-protected peptide is the benzyl group (C₇H₇, 91 Da) or toluene (C₇H₈, 92 Da).

FAQ 3: The primary ion I observe does not match the expected molecular weight. What's wrong?

Probable Cause: Misidentification or Unexpected Modification. The most common error is misidentifying a sodium adduct ([M+Na]⁺) as the primary ion, leading you to believe the mass is ~22 Da heavier than expected. Alternatively, the peptide may have undergone an unexpected chemical modification during synthesis or storage.

  • Solution:

    • Validate with Adduct Calculation: Use the masses in Table 1 to check if your observed m/z corresponds to a common adduct. An online mass spectrometry adduct calculator can also be a valuable tool.[15][16][17]

    • Check for Common Mass Shifts:

      • Oxidation (+16 Da): Phenylalanine residues can sometimes be oxidized.

      • Deamidation (+1 Da): Not applicable here, but common in peptides with Asn or Gln.[4]

      • Persistent Protecting Groups: Check for masses corresponding to protecting groups used in synthesis (see Table 2).[5]

    • Calibrate Your Instrument: Ensure your mass spectrometer is properly calibrated. Even minor calibration drift can cause significant mass errors for high m/z ions.[10]

FAQ 4: I'm seeing a peak for my peptide in blank injections. How can I resolve this carryover issue?

Probable Cause: Adsorption to LC System Components. The hydrophobicity of Z-Phe-Leu-Ala-OH makes it "sticky." It can adsorb to surfaces within the LC system, such as the injector needle, sample loop, valve, and the head of the analytical column, only to be released slowly in subsequent runs, causing carryover.[18][19][20]

  • Solution:

    • Strengthen the Needle Wash: Modify your injector program to include a strong needle wash solution. A mixture of 70-90% acetonitrile or isopropanol with 0.1% formic acid is often effective.

    • Perform Blank Injections: After analyzing a high-concentration sample, run one or two blank injections (injecting only mobile phase) with a full gradient to flush the system.

    • Use Bio-inert Hardware: If carryover is a persistent problem, consider using an LC system with PEEK or other bio-inert materials instead of stainless steel, which can have active sites for adsorption.[20]

    • Check the Column: Severe carryover can indicate a contaminated guard or analytical column that may need to be flushed or replaced.

Section 3: Advanced Analysis - MS/MS Fragmentation

FAQ 5: How do I confirm the sequence of Z-Phe-Leu-Ala-OH using MS/MS?

Tandem mass spectrometry (MS/MS) is the definitive method for sequence confirmation. It involves isolating the precursor ion (e.g., m/z 468.25) and fragmenting it using collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For peptides, the most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[21]

G

Caption: Standard workflow for LC-MS purity analysis of peptides.

  • Sample Preparation:

    • Accurately weigh and dissolve Z-Phe-Leu-Ala-OH to a stock concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Add formic acid to a final concentration of 0.1% to aid solubility and ionization.

    • Vortex thoroughly. If necessary, use a brief sonication to ensure complete dissolution.

    • Transfer to an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Instrumentation: Any standard HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 90% B

      • 12-14 min: Hold at 90% B

      • 14-15 min: Return to 30% B

      • 15-20 min: Equilibrate at 30% B

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 20 V) to minimize in-source fragmentation.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Nebulizer Gas (N₂): 3 Bar.

    • MS1 Scan Range: m/z 150 – 1000.

    • MS/MS (if performed): Isolate precursor ion m/z 468.25 and apply a collision energy ramp (e.g., 15-35 eV) to generate a full fragmentation spectrum.

  • Data Analysis:

    • Integrate the peak area for the main component ([M+H]⁺ and any adducts) in the total ion chromatogram (TIC).

    • Integrate all impurity peaks.

    • Calculate purity as: (Area_MainComponent / Total_Area_All_Peaks) * 100.

    • Use the accurate mass measurements from the MS1 scan to tentatively identify impurities based on the masses in Table 2. [22]

References

  • Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Request PDF. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. PMC. Available at: [Link]

  • In-source decay and pseudo tandem mass spectrometry fragmentation processes of entire high mass proteins on a hybrid vacuum matrix-assisted laser desorption ionization-quadrupole ion-trap time-of-flight mass spectrometer. PubMed. Available at: [Link]

  • Mass Spectrometry Adduct Calculator. PMC. Available at: [Link]

  • MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. PMC. Available at: [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. Available at: [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications. Available at: [Link]

  • Automated Optimization of LC/MS Peptide Mapping Methods. Waters Corporation. Available at: [Link]

  • Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. Request PDF. Available at: [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Post-source Decay and Delayed Extraction in Matrix-assisted Laser DesorptiodIonization- Reflectron Time-of-Flight. The Scripps Center for Metabolomics and Mass Spectrometry. Available at: [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available at: [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Springer. Available at: [Link]

  • Mass Spectrometry Adduct Calculator (MSAC). OSTI.gov. Available at: [Link]

  • MALDI In-Source Decay, from Sequencing to Imaging. ORBi. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available at: [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • MS Adduct Calculator. Fiehn Lab. Available at: [Link]

  • Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PMC. Available at: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. PMC. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC. Available at: [Link]

  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. MDPI. Available at: [Link]

  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry Class overview. SlidePlayer. Available at: [Link]

  • Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Separation Science. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.rsc.org. Available at: [Link]

  • Determination of optical purity of amino acids amino acid derivatives and peptides. C.A.T. GmbH & Co.. Available at: [Link]

Sources

Troubleshooting

identifying impurities in commercial Z-Phe-Leu-Ala-OH batches

Technical Support Center: Peptide Quality Assurance Topic: Troubleshooting Impurity Profiles in Commercial Z-Phe-Leu-Ala-OH Ticket ID: ZFLA-QC-001 Welcome to the Technical Support Center Role: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Quality Assurance Topic: Troubleshooting Impurity Profiles in Commercial Z-Phe-Leu-Ala-OH Ticket ID: ZFLA-QC-001

Welcome to the Technical Support Center

Role: Senior Application Scientist Status: Active Objective: To assist you in identifying, characterizing, and mitigating impurities in Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-phenylalanyl-L-leucyl-L-alanine) batches.

This guide moves beyond basic certificates of analysis (CoA). It is designed for researchers observing anomalous data—unexpected peaks, solubility issues, or mass discrepancies—during the validation of commercial peptide batches.

Tier 1: Initial Verification (The "Is it the Batch?" Phase)

Q: My peptide is not dissolving fully in the mobile phase, causing pressure spikes. Is the batch bad?

A: Not necessarily. Z-Phe-Leu-Ala-OH is a highly hydrophobic tripeptide due to the N-terminal Carbobenzoxy (Z) group and the Leucine/Phenylalanine side chains.[1]

  • The Problem: Direct dissolution in aqueous mobile phases (e.g., Water/Acetonitrile) often leads to micro-aggregation. This mimics "impurity" peaks (ghost peaks) or causes column fouling.[1]

  • The Protocol:

    • Solvent Choice: Dissolve the neat peptide in DMF (Dimethylformamide) or DMSO at a high concentration (e.g., 10 mg/mL).[1]

    • Dilution: Dilute this stock into your starting mobile phase (MP A) immediately before injection.

    • Visual Check: Ensure the solution is crystal clear. Any turbidity suggests aggregation, not chemical impurity.[1]

Q: I see a "fronting" peak or a shoulder on the main peak. Is this a deletion sequence?

A: It is more likely an overload or solubility artifact.[1]

  • Diagnosis: Inject 1/10th of the concentration. If the shoulder disappears and the peak symmetry improves, it was a solubility issue. If the shoulder remains distinct with the same retention time ratio, proceed to Tier 2 (Chemical Impurity Identification).

Tier 2: Advanced Characterization (The "What is it?" Phase)

Q: I have confirmed real impurity peaks. How do I identify them using LC-MS?

A: In commercial Solid Phase Peptide Synthesis (SPPS) or Liquid Phase Peptide Synthesis (LPPS), specific "deletion sequences" (missing one amino acid) are statistically the most probable impurities.[1]

Use the Z-Phe-Leu-Ala-OH Impurity Cheat Sheet below to correlate your Mass Spec data.

Target Molecule Data:

  • Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 483.24 Da[1]

  • Observed Ion [M+H]+: 484.25 Da[1]

  • Observed Ion [M+Na]+: 506.23 Da (Common in Z-protected peptides)[1]

Table 1: Common Impurity Mass Shifts
Impurity TypeLikely IdentityMechanism of FormationMass Shift (

)
Expected [M+H]+
Deletion Z-Phe-Leu-OHHydrolysis / Failed Ala coupling-71.04 Da413.21
Deletion Z-Phe-Ala-OHFailed Leu coupling (Des-Leu)-113.08 Da371.17
Deletion Z-Leu-Ala-OHFailed Phe coupling (Des-Phe)-147.07 Da337.19
Adduct Z-Phe-Leu-Ala-OH + NaSodium Adduct (Not an impurity)+21.98 Da506.23
Modification Z-Phe-Leu-Ala-OtBuIncomplete Deprotection (tBu)+56.06 Da540.31

Critical Note: If you see a peak with Mass = 484.25 (Same as Main Peak) but a different Retention Time, you are dealing with a Diastereomer (Racemization).[1] See Tier 3.

Experimental Protocol: High-Resolution Impurity Profiling

To separate the hydrophobic Z-group impurities, standard generic gradients often fail. Use this optimized "shallow-gradient" method.

Method ID: ZFLA-RP-C18[1]

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse or equivalent).[1] Why? End-capping reduces silanol interactions with the free C-terminal acid.[1]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 40°C. Why? Elevated temp improves mass transfer for hydrophobic peptides.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to stack sample)

    • 2-25 min: 30%

      
       60% B (Shallow 1.3% per min gradient)[1]
      
    • 25-30 min: 95% B (Wash)[1]

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for characterizing impurities based on the ICH Q3A guidelines.

ImpurityWorkflow Start Sample: Z-Phe-Leu-Ala-OH (Dissolved in DMF/DMSO) HPLC Run RP-HPLC (Method ZFLA-RP-C18) Start->HPLC Decision Purity > 98%? HPLC->Decision Pass Batch Accepted (Release for Assay) Decision->Pass Yes Fail Analyze Impurity Peaks Decision->Fail No MS_Analysis LC-MS Analysis (ESI+ Mode) Fail->MS_Analysis Mass_Check Check Mass Difference (Delta M) MS_Analysis->Mass_Check Res_Deletion Deletion Sequence (See Table 1) Mass_Check->Res_Deletion Delta M matches Amino Acid Res_Isobaric Isobaric Impurity (Same Mass) Mass_Check->Res_Isobaric Delta M = 0 Chiral_Check Racemization Check (Diastereomer) Res_Isobaric->Chiral_Check Suspect L-D-L or L-L-D form

Figure 1: Decision tree for identifying and categorizing peptide impurities in compliance with ICH Q3A standards.

Tier 3: The "Twin Peak" Problem (Racemization)

Q: I have a peak eluting just before the main peak with the exact same mass (484.25 Da). What is it?

A: This is almost certainly a Diastereomer , caused by racemization during the coupling of the amino acids.

  • The Science: During the activation of the carboxyl group (e.g., attaching Leu to Ala), the

    
    -proton of the activated amino acid can be abstracted by base, leading to an enol intermediate that re-protonates to form the D-isomer.
    
  • Most Likely Culprit: Z-Phe-D-Leu-Ala-OH .[1] The middle residue (Leu) is most prone to racemization during segment condensation or stepwise synthesis if activation conditions were too basic.

  • Resolution: Standard C18 columns can often separate diastereomers (L-L-L vs L-D-L) because the change in 3D structure alters the hydrophobic footprint.

    • Troubleshooting: If your C18 method (Tier 2) doesn't resolve them, switch to a C18-PFP (Pentafluorophenyl) column.[1] The PFP phase offers alternate selectivity based on

      
       interactions with the Z-group and Phenylalanine ring.
      

References & Authority

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation (ICH).[1][5]

  • Gregg, B. T., et al. (2004).[1] Analysis of Peptide Impurities by HPLC and LC-MS.[1] Advanced Drug Delivery Reviews.[1] (Standard industry reference for peptide characterization).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3][4][6][7] Chemical Reviews.[1] (Detailed mechanisms on Z-group stability and racemization).[1]

  • Pharmacopeia Standards. United States Pharmacopeia (USP) <621> Chromatography.[1] (General guidance on system suitability for peptide analysis). [1]

For further assistance, please upload your raw .raw or .d files to our secure server for direct analysis by our application team.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Z-Phe-Leu-Ala-OH vs. Z-Phe-Leu-OH Substrate Specificity

[1] Executive Summary Z-Phe-Leu-OH and Z-Phe-Leu-Ala-OH are synthetic peptide substrates used primarily to characterize proteolytic enzymes.[1] While they share a core hydrophobic dipeptide motif (Phe-Leu), their applica...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Z-Phe-Leu-OH and Z-Phe-Leu-Ala-OH are synthetic peptide substrates used primarily to characterize proteolytic enzymes.[1] While they share a core hydrophobic dipeptide motif (Phe-Leu), their applications diverge significantly based on the class of protease being investigated.

  • Z-Phe-Leu-OH is the Gold Standard substrate for Carboxypeptidase A (CPA) .[1] It is optimized for metallo-exopeptidases that require a hydrophobic C-terminal residue (Leucine) and a free carboxyl group.[1]

  • Z-Phe-Leu-Ala-OH is a Discriminator substrate for Neutral Endopeptidases (e.g., Thermolysin) and broad-specificity carboxypeptidases (e.g., Carboxypeptidase Y ).[1] The addition of the C-terminal Alanine extends the peptide chain, allowing it to interact with the

    
     subsite of endopeptidases, or to test the tolerance of carboxypeptidases for smaller C-terminal residues.
    

Quick Selection Verdict:

If your target is... Choose... Because...

| Carboxypeptidase A (CPA) | Z-Phe-Leu-OH | High specificity for C-terminal Leu; optimal


.[1] |
| Thermolysin / Neutral Protease  | Z-Phe-Leu-Ala-OH  | Requires occupancy of the 

subsite for efficient catalysis.[1] | | Carboxypeptidase Y (CPY) | Z-Phe-Leu-Ala-OH | CPY has a broader specificity pocket capable of accommodating Ala.[1] | | Pepsin | Z-Phe-Leu-OH | Classic substrate for determining pepsin activity via Phe-Leu cleavage.[1] |

Mechanistic Basis & Chemical Structure[1]

Understanding the interaction between these substrates and the enzyme active site is critical for experimental design. The "Z" group (Carbobenzyloxy) protects the N-terminus, mimicking the continuity of a protein chain and preventing aminopeptidase cleavage.

Structural Comparison
  • Z-Phe-Leu-OH: A dipeptide mimetic.[1] The P1 residue is Phenylalanine, and the P1' (leaving group) is Leucine.

  • Z-Phe-Leu-Ala-OH: A tripeptide mimetic.[1] It introduces a P2' position (Alanine), which can drastically alter binding affinity depending on the enzyme's subsite architecture.

Visualization: Enzyme-Substrate Binding Logic[1]

The following diagram illustrates how these substrates align within the active sites of a typical Metallo-Carboxypeptidase (like CPA) versus a Neutral Endopeptidase (like Thermolysin).

SubstrateBinding sub1 Z-Phe-Leu-OH (Dipeptide Substrate) cpa Carboxypeptidase A (Exopeptidase) sub1->cpa Ideal Fit: Leu binds in S1' hydrophobic pocket Free COO- coordinates Arg145 neutral Neutral Protease / Thermolysin (Endopeptidase) sub1->neutral Weak Binding: Lacks P2' residue for stabilization sub2 Z-Phe-Leu-Ala-OH (Tripeptide Substrate) sub2->cpa Poor Fit: Ala in S1' is less hydrophobic Steric clash or lower affinity sub2->neutral Optimal Fit: Cleaves Phe-Leu bond Ala occupies S2' subsite cpa_cleave Cleavage: Releases Leucine cpa->cpa_cleave neutral_cleave Cleavage: Releases Leu-Ala neutral->neutral_cleave

Figure 1: Mechanistic differentiation of substrate binding.[1] Z-Phe-Leu-OH is optimized for the S1' pocket of CPA, while Z-Phe-Leu-Ala-OH engages the extended subsites (S2') required by endopeptidases.[1]

Enzyme Specificity Profiles

Carboxypeptidase A (CPA)[1][2]
  • Primary Substrate: Z-Phe-Leu-OH [1]

  • Mechanism: CPA is a metalloexopeptidase that preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains (Phe, Tyr, Trp, Leu, Ile).

  • Why Z-Phe-Leu-OH? The C-terminal Leucine fits perfectly into the hydrophobic

    
     pocket (Tyr248, Phe279).[1] The free carboxylate forms a salt bridge with Arg145, essential for catalysis.
    
  • Why NOT Z-Phe-Leu-Ala-OH? While CPA can cleave Alanine, the catalytic efficiency (

    
    ) is significantly lower because the methyl side chain of Alanine provides insufficient hydrophobic driving force for optimal binding in the 
    
    
    
    pocket compared to the isobutyl group of Leucine.
Neutral Proteases (e.g., Thermolysin, B. subtilis Neutral Protease)[1]
  • Primary Substrate: Z-Phe-Leu-Ala-OH [1][2]

  • Mechanism: These are zinc-metalloproteases that cleave internal peptide bonds amino-terminal to hydrophobic residues (e.g., -Phe-Leu-).[1]

  • Why Z-Phe-Leu-Ala-OH? Thermolysin-like enzymes often require "remote" subsite interactions to stabilize the transition state.[1] The presence of Alanine at the P2' position (in the

    
     subsite) significantly enhances binding affinity (
    
    
    
    ) and turnover (
    
    
    ).
  • Cleavage Site: Cleavage typically occurs at the Phe-Leu bond, releasing Z-Phe and the dipeptide Leu-Ala.

Pepsin[1][4]
  • Substrate: Z-Phe-Leu-OH (and Z-Phe-Leu-Ala-OH)[1][2][3]

  • Mechanism: Aspartic endopeptidase active at acidic pH.[1]

  • Specificity: Prefers hydrophobic residues at both P1 and P1' positions.[1]

  • Performance: Z-Phe-Leu-OH is a classic synthetic substrate for Pepsin.[1] The enzyme cleaves the Phe-Leu bond. The product detection usually involves quantifying the release of Leucine (if using ninhydrin after extensive digestion) or separating Z-Phe and Leu-OH via HPLC.

Kinetic Performance Comparison

The following table summarizes the kinetic suitability of each substrate for key enzymes.

Enzyme ClassSubstrateSpecificity Constant (

)
Cleavage SiteNotes
Carboxypeptidase A Z-Phe-Leu-OH High (

)
C-term (Releases Leu)The industry standard for CPA assays.[1]
Z-Phe-Leu-Ala-OHLowC-term (Releases Ala)Ala is a poor leaving group for CPA.[1]
Carboxypeptidase Y Z-Phe-Leu-OHModerateC-term (Releases Leu)CPY has broader specificity (peptidyl-amino-acid hydrolase).[1]
Z-Phe-Leu-Ala-OH High C-term (Releases Ala)CPY accommodates smaller residues like Ala better than CPA.[1]
Thermolysin Z-Phe-Leu-OHLow/NegligibleInternal (Phe-Leu)Lacks P2' anchor; poor binding.[1]
Z-Phe-Leu-Ala-OH High Internal (Phe-Leu)P2' Ala stabilizes the complex.[1]
Pepsin (pH 2.0) Z-Phe-Leu-OH High Internal (Phe-Leu)Classic substrate.[1]

Experimental Protocols

Protocol A: Spectrophotometric Assay for Carboxypeptidase A

Objective: Determine CPA activity using Z-Phe-Leu-OH .

Principle: The cleavage of the peptide bond produces free Leucine and Z-Phenylalanine. Since the Z-group absorbs UV, direct monitoring can be difficult due to background.[1] The Ninhydrin method is preferred to detect the released free amino group of Leucine.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.

  • Substrate Stock: 10 mM Z-Phe-Leu-OH in methanol (dissolve carefully, may require slight warming).

  • Ninhydrin Reagent: Standard colorimetric solution.[1]

Workflow:

  • Preparation: Dilute Substrate Stock to 1 mM in Buffer.

  • Reaction: Add 10 µL of Enzyme solution to 990 µL of Substrate solution.

  • Incubation: Incubate at 25°C for 10–30 minutes.

  • Termination: Stop reaction by adding precipitating agent (e.g., TCA) or by boiling if compatible with downstream detection.[1]

  • Detection:

    • Add Ninhydrin reagent to the supernatant.

    • Heat at 100°C for 15 mins.

    • Measure Absorbance at 570 nm .

  • Quantification: Compare against a Leucine standard curve.

Protocol B: HPLC Assay for Neutral Protease (Thermolysin)

Objective: Determine endopeptidase activity using Z-Phe-Leu-Ala-OH .

Principle: Cleavage of Z-Phe-Leu-Ala-OH at the Phe-Leu bond yields Z-Phe and Leu-Ala .[1] These can be separated and quantified by Reverse-Phase HPLC.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂ (essential for Thermolysin stability), pH 7.5.

  • Substrate: 2 mM Z-Phe-Leu-Ala-OH in 50% Buffer / 50% DMSO (to ensure solubility).

Workflow:

  • Incubation: Mix 50 µL Enzyme + 450 µL Substrate. Incubate at 37°C.

  • Quenching: Stop reaction with 50 µL of 10% Trifluoroacetic acid (TFA).

  • Separation: Inject 20 µL onto a C18 HPLC column.

  • Gradient: 10% to 90% Acetonitrile in water (+0.1% TFA) over 20 mins.

  • Detection: Monitor UV Absorbance at 254 nm (detects the Z-group on Z-Phe and the substrate).

  • Analysis: Quantify the peak area of the product Z-Phe (elutes earlier than the intact hydrophobic substrate).

Troubleshooting & Optimization

IssueCauseSolution
Precipitation Z-protected peptides are hydrophobic.[1]Dissolve stock in 100% DMSO or Methanol.[1] Keep final assay concentration of organic solvent <5% (or <10% for robust enzymes).[1]
High Background (Ninhydrin) Contamination with free amino acids.[1]Ensure Z-Phe-Leu-OH is high purity (>98%). The Z-group must be intact to prevent N-terminal reaction.[1]
No Activity (CPA) Zinc chelation.[1]Avoid buffers with EDTA or Citrate.[1] CPA is a metalloprotease; use Tris or HEPES.[1]
Low Activity (Thermolysin) Missing Calcium.[1]Thermolysin requires Ca²⁺ for thermal stability.[1] Add 10 mM CaCl₂ to buffers.

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A.[1] The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry. Link

  • Morgan, G., & Fruton, J. S. (1978). Kinetics of the action of pepsin on fluorescent peptide substrates. Biochemistry.
  • Campagnoli, S., et al. (1991). Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease.[1][4] Biochemistry. (Demonstrates use of Z-Phe-Leu-Ala-OH for neutral protease characterization). Link

  • Hayashi, R., et al. (1975). Kinetic studies of carboxypeptidase Y. I.[5] Kinetic parameters for the hydrolysis of synthetic substrates. Journal of Biochemistry. Link

  • Sigma-Aldrich Product Sheet. Z-Phe-Leu-OH (C1141) and Z-Phe-Leu-Ala-OH.[1] Link

Sources

Comparative

Z-Phe-Leu-Ala-OH vs Boc-Phe-Leu-Ala-OH permeability comparison

Z-Phe-Leu-Ala-OH vs. Boc-Phe-Leu-Ala-OH: A Comparative Guide on N-Terminal Capping and Peptide Permeability The transition of a peptide from an in vitro active compound to a viable therapeutic agent is heavily dictated b...

Author: BenchChem Technical Support Team. Date: March 2026

Z-Phe-Leu-Ala-OH vs. Boc-Phe-Leu-Ala-OH: A Comparative Guide on N-Terminal Capping and Peptide Permeability

The transition of a peptide from an in vitro active compound to a viable therapeutic agent is heavily dictated by its membrane permeability. For short, hydrophobic sequences like the tripeptide Phe-Leu-Ala-OH, the zwitterionic nature of the free N- and C-termini at physiological pH creates a high desolvation penalty, severely restricting passive diffusion across lipid bilayers.

N-terminal capping is a fundamental strategy to mask this charge. However, the choice of the protecting group—specifically the aliphatic Boc (tert-Butyloxycarbonyl) versus the aromatic Z or Cbz (Benzyloxycarbonyl) —profoundly alters the molecule's physicochemical profile, lipophilicity, and ultimate permeability[1]. This guide provides an in-depth comparative analysis of these two derivatives, supported by structural logic and self-validating experimental methodologies.

Part 1: Physicochemical Profiling & Structural Logic

The core sequence, Phe-Leu-Ala, is inherently hydrophobic, containing a bulky aromatic side chain (Phe) and two aliphatic side chains (Leu, Ala). When capping the N-terminus, the structural mechanics of the protecting group dictate how the peptide interacts with the low-dielectric environment of a cell membrane.

  • Boc-Phe-Leu-Ala-OH : The Boc group introduces a bulky, branched aliphatic tert-butyl moiety. While it successfully neutralizes the N-terminal amine charge, its aliphatic nature provides only a moderate boost to overall lipophilicity. This results in a balanced molecule that retains moderate aqueous solubility but exhibits limited partitioning into dense lipid bilayers.

  • Z-Phe-Leu-Ala-OH : The Z (Cbz) group introduces a planar, aromatic benzyl ring. This structure is significantly more lipophilic than the Boc group[2]. The aromatic ring enhances

    
     interactions and hydrophobic packing within the lipid bilayer, driving a higher partition coefficient (LogP) and substantially increasing passive transcellular diffusion[1].
    

G N1 N-Terminal Capping Phe-Leu-Ala-OH N2 Boc Group (tert-Butyloxycarbonyl) N1->N2 N3 Z Group (Benzyloxycarbonyl) N1->N3 N4 Aliphatic, Bulky Moderate Lipophilicity N2->N4 N5 Aromatic, Planar High Lipophilicity N3->N5 N6 Moderate Passive Permeability N4->N6 N7 Enhanced Passive Permeability N5->N7

Caption: Logic tree showing the physicochemical impact of Boc vs Z capping on peptide permeability.

Part 2: Comparative Permeability Data

Permeability is typically evaluated using two gold-standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) , which isolates passive diffusion, and Caco-2 cell monolayers , which account for both passive diffusion, active transport, and efflux mechanisms[3][4].

Because the Z-group drives a higher LogP, Z-Phe-Leu-Ala-OH consistently outperforms its Boc-counterpart in artificial membrane assays. However, this increased lipophilicity comes at the cost of aqueous solubility, which must be managed during formulation.

Table 1: Representative Physicochemical and Permeability Profiles

Property / Assay MetricBoc-Phe-Leu-Ala-OHZ-Phe-Leu-Ala-OHMechanistic Driver
Protecting Group Structure Aliphatic, branchedAromatic, planarZ-group provides ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-stacking capabilities.
Relative Lipophilicity (

LogP)
Baseline+0.5 to +1.0 higherBenzyl ring partitions better into lipid cores[1].
Aqueous Solubility ModerateLowHigher desolvation penalty for the Z-group.
PAMPA Permeability (

)
Low to ModerateModerate to HighDriven entirely by passive lipophilic diffusion.
Caco-2 Permeability (

)
LowerHigherZ-group enhances transcellular entry across the apical membrane[4].

Part 3: Experimental Methodologies

To objectively compare these two derivatives, the experimental protocols must be self-validating. This means incorporating internal controls that rule out false negatives (e.g., peptide trapped in the membrane) and false positives (e.g., leaky cell monolayers).

G S1 Peptide Preparation (Z- vs Boc- derivatives) S2 PAMPA Assay (Artificial Lipid Membrane) S1->S2 Passive Diffusion S3 Caco-2 Assay (Cellular Monolayer) S1->S3 Transcellular & Efflux S4 Quantification (LC-MS/MS) S2->S4 S3->S4 S5 Calculate Papp & Mass Balance S4->S5

Caption: Step-by-step experimental workflow for evaluating peptide permeability via PAMPA and Caco-2.

Protocol 1: PAMPA (Passive Diffusion Assessment)

Causality: PAMPA strips away cellular transporters, isolating the effect of the N-terminal group's lipophilicity on passive membrane crossing[3].

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% lecithin in dodecane solution. Why: This specific lipid-oil mixture accurately mimics the hydrophobic core of the intestinal epithelium.

  • Solution Formulation: Dissolve Boc-Phe-Leu-Ala-OH and Z-Phe-Leu-Ala-OH in PBS (pH 7.4) with 5% DMSO to a final concentration of 10

    
    M. Why: pH 7.4 ensures the C-terminal carboxylic acid is ionized, matching physiological intestinal conditions. The DMSO ensures the highly lipophilic Z-derivative remains in solution.
    
  • Incubation: Add the peptide solutions to the donor compartment and pure PBS to the acceptor compartment. Incubate at room temperature for 5 hours under gentle agitation.

  • Quantification & Self-Validation (Mass Balance): Quantify the peptide concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the Mass Balance:

    
    .
    
    • Validation Check: If mass balance is < 80%, the peptide is highly retained within the lipid membrane (common for the Z-derivative) or binding to the plasticware, and the apparent permeability (

      
      ) must be corrected for membrane retention.
      
Protocol 2: Caco-2 Bidirectional Permeability

Causality: Caco-2 cells form tight junctions and express efflux transporters (like P-gp). This assay determines if the increased lipophilicity of the Z-group inadvertently makes it a substrate for efflux pumps[4].

  • Monolayer Integrity (TEER): Grow Caco-2 cells on transwell inserts for 21 days. Measure Transepithelial Electrical Resistance (TEER). Why: A TEER value > 300

    
     is the self-validating checkpoint ensuring tight junctions are fully formed. A leaky monolayer will yield falsely high permeability rates for the Boc-derivative.
    
  • Bidirectional Transport:

    • Apical to Basolateral (A

      
      B): Add 10 
      
      
      
      M peptide to the apical chamber.
    • Basolateral to Apical (B

      
      A): Add 10 
      
      
      
      M peptide to the basolateral chamber.
  • Sampling & Analysis: Take aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Efflux Ratio Calculation: Calculate the Apparent Permeability (

    
    ) for both directions. The Efflux Ratio is 
    
    
    
    .
    • Validation Check: If the Efflux Ratio is > 2, the peptide is being actively pumped out of the cell. Highly lipophilic peptides (like Z-capped) often show higher passive entry but can sometimes trigger efflux mechanisms, making bidirectional testing critical.

Conclusion

When selecting an N-terminal protecting group for the Phe-Leu-Ala-OH scaffold, the choice between Boc and Z (Cbz) represents a classic lipophilicity-solubility trade-off. Z-Phe-Leu-Ala-OH is the superior choice when the primary goal is to maximize passive membrane permeability, as its aromatic ring significantly enhances lipid bilayer partitioning. Conversely, Boc-Phe-Leu-Ala-OH should be selected if downstream applications require a better balance of aqueous solubility and moderate permeability, or if the extreme lipophilicity of the Z-group leads to excessive membrane trapping or plasma protein binding.

References

  • Title:[Highly Predictive and Interpretable Models for PAMPA Permeability] Source: NIH / PMC URL:[Link]

  • Title:[Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis] Source: NIH / PMC URL:[Link]

  • Title:[PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery] Source: bioRxiv URL:[Link]

  • Title:[Green Chemistry: Environmentally friendly method for amide/peptide bond formation] Source: GREENTECH / RSC URL:[Link]

Sources

Validation

Comprehensive Guide to Standard Curve Generation for Z-Phe-Leu-Ala-OH Hydrolysis

Topic: Standard Curve Generation for Z-Phe-Leu-Ala-OH Hydrolysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Technical Context Z-Phe-Leu-Al...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Standard Curve Generation for Z-Phe-Leu-Ala-OH Hydrolysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-Phenylalanyl-L-Leucyl-L-Alanine) is a hydrophobic tripeptide derivative commonly utilized as a substrate to characterize Carboxypeptidases (e.g., Carboxypeptidase A, Cathepsin A) and specific microbial metalloproteases.

The hydrolysis of this substrate is critical in kinetic profiling and inhibitor screening. Unlike chromogenic substrates (e.g., those releasing p-nitroaniline) which provide a direct colorimetric readout upon cleavage, Z-Phe-Leu-Ala-OH requires a secondary detection method to quantify the release of the C-terminal amino acid, L-Alanine .

The Core Challenge: Many protocols fail because researchers generate a standard curve using the substrate (Z-Phe-Leu-Ala-OH). This is incorrect. The Z-group (benzyloxycarbonyl) blocks the N-terminus, rendering the substrate largely unreactive to amine-detecting reagents like Ninhydrin. The correct standard curve must be generated using the product (L-Alanine) to correlate signal intensity with enzymatic turnover.

Comparative Analysis: Detection Methodologies

Selecting the right detection modality is the first step in experimental design. Below is a technical comparison of the three primary approaches for quantifying Z-Phe-Leu-Ala-OH hydrolysis.

FeatureMethod A: Colorimetric (Ninhydrin) Method B: RP-HPLC Method C: Fluorometric (Alternative Substrate)
Principle Detection of free

-amino groups (released Alanine) via oxidative deamination.
Physical separation of Substrate (Z-Phe-Leu-Ala) and Products (Z-Phe-Leu + Ala).Uses FRET or AMC-tagged analogs (e.g., Z-Phe-Leu-AMC) instead of native Z-Phe-Leu-Ala-OH.
Sensitivity Moderate (

)
High (

)
Very High (

range)
Throughput High (96-well plate compatible)Low (Serial injection)High (96/384-well plate)
Cost LowHigh (Solvents, Columns)Moderate/High (Substrate cost)
Specificity Low (Reacts with any free amine/protein in buffer)High (Retention time confirmation)High (Specific cleavage required for fluorescence)
Best For Routine kinetic assays (

,

)
Purity checks & metabolite identificationHigh-Throughput Screening (HTS)

Recommendation: For standard kinetic characterization of Z-Phe-Leu-Ala-OH specifically, Method A (Ninhydrin) is the industry standard due to its cost-effectiveness and direct stoichiometric correlation to product release. Method B (HPLC) should be used for validation.

Core Protocol: Ninhydrin-Based Standard Curve

This protocol establishes a self-validating system for quantifying L-Alanine release.

3.1. The Mechanism

The enzymatic reaction proceeds as follows:



  • Z-Phe-Leu-Ala-OH : N-term blocked (No Ninhydrin reaction).

  • Z-Phe-Leu-OH : N-term blocked (No Ninhydrin reaction).

  • L-Alanine : Free

    
    -amine (Strong Ninhydrin reaction 
    
    
    
    Ruhemann's Purple,
    
    
    ).
3.2. Reagents & Preparation
  • Assay Buffer : 50 mM Tris-HCl, pH 7.5 (or optimal pH for your specific protease).

  • Ninhydrin Reagent : 2% Ninhydrin in ethanol/buffer mixture (commercial "Ninhydrin Reagent" is recommended for stability).

  • L-Alanine Standard Stock : 10 mM L-Alanine in Assay Buffer.

  • Substrate Stock : 10 mM Z-Phe-Leu-Ala-OH in Methanol or DMSO (dilute into buffer for assay).

3.3. Step-by-Step Standard Curve Generation

Do not add enzyme to these tubes. This curve defines the signal-to-product relationship.

  • Serial Dilution : Prepare a range of L-Alanine standards in Assay Buffer.

    • 0

      
      M (Blank)
      
    • 50

      
      M
      
    • 100

      
      M
      
    • 200

      
      M
      
    • 400

      
      M
      
    • 800

      
      M
      
  • Volume Normalization : Ensure all standard tubes contain the exact volume used in the actual enzyme assay (e.g., 100

    
    L).
    
  • Color Development :

    • Add 100

      
      L of Ninhydrin Reagent to each standard.
      
    • Incubate at 85°C - 95°C for 10-15 minutes . (Heat is strictly required for the Ninhydrin reaction).

    • Cool to room temperature.

  • Measurement : Read Absorbance at 570 nm .

  • Plotting : Plot

    
     (Y-axis) vs. [L-Alanine] 
    
    
    
    M (X-axis). Determine the slope (
    
    
    , extinction coefficient equivalent).
3.4. Enzyme Hydrolysis Assay Workflow
  • Reaction : Incubate Enzyme + Z-Phe-Leu-Ala-OH (e.g., 1 mM) at 37°C.

  • Time Points : At

    
     min, remove aliquots.
    
  • Quenching : Immediately mix aliquot with stopping reagent (e.g., 10% TCA or heat inactivation) if not performing continuous assay. Note: If using TCA, ensure the standard curve also contains TCA to account for pH effects on Ninhydrin.

  • Detection : Perform steps 3-4 from the Standard Curve section above.

  • Calculation : Convert

    
     of samples to 
    
    
    
    M Alanine released using the Standard Curve equation.
Visualization of Workflows
Figure 1: Hydrolysis & Detection Pathway

This diagram illustrates the chemical logic ensuring the assay is specific to the cleavage product.

G Substrate Z-Phe-Leu-Ala-OH (N-term Blocked) Product1 Z-Phe-Leu-OH (N-term Blocked) Substrate->Product1 Hydrolysis Product2 L-Alanine (Free Amine) Substrate->Product2 Cleavage Enzyme Protease (e.g., CPA) Enzyme->Substrate Signal Ruhemann's Purple (OD 570nm) Product1->Signal No Reaction Product2->Signal + Ninhydrin (Heat) Ninhydrin Ninhydrin Reagent

Caption: Schematic of Z-Phe-Leu-Ala-OH hydrolysis. Only the released L-Alanine generates a colorimetric signal with Ninhydrin.

Figure 2: Experimental Workflow Logic

Workflow cluster_0 Standard Curve (Calibration) cluster_1 Enzyme Assay (Unknowns) Start Start Prep Prepare Reagents: 1. Z-Phe-Leu-Ala-OH (Substrate) 2. L-Alanine (Standard) Start->Prep Std1 Dilute L-Alanine (0 - 800 µM) Prep->Std1 Exp1 Incubate Enzyme + Substrate Prep->Exp1 Std2 Add Ninhydrin + Heat Std1->Std2 Std3 Measure OD570 Std2->Std3 Std4 Calculate Slope (y=mx+c) Std3->Std4 Result Convert OD570 to [Ala] released using Slope Std4->Result Apply Factor Exp2 Stop Reaction (Time points) Exp1->Exp2 Exp3 Add Ninhydrin + Heat Exp2->Exp3 Exp4 Measure OD570 Exp3->Exp4 Exp4->Result

Caption: Parallel workflow for generating the L-Alanine standard curve and processing enzyme hydrolysis samples.

Troubleshooting & Critical Controls
IssueProbable CauseSolution
High Background in Blank Contaminated buffer or impure substrate (free Ala present).Check substrate purity via HPLC.[1] Use fresh buffer.
Non-Linear Standard Curve Ninhydrin saturation or insufficient heating.Ensure Ninhydrin is in excess. Boil samples for full 10-15 mins.
No Signal in Enzyme Assay Enzyme inactive or pH incorrect.Verify pH (CPA requires neutral/alkaline pH). Use a positive control substrate (e.g., Hippuryl-Phe).
Precipitation Substrate insolubility.Z-Phe-Leu-Ala-OH is hydrophobic.[2] Ensure <5% DMSO/MeOH final concentration or use a detergent if compatible.
References
  • Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes, 2, 1909-1914. Link

  • Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids. Journal of Biological Chemistry, 176(1), 367-388. Link

  • Sigma-Aldrich . Z-Phe-Leu-Ala-OH Product Information & Specification. Link (Note: Link directs to similar Z-peptide category as specific page varies by region).

  • Barrett, A. J., et al. (2012). Handbook of Proteolytic Enzymes. Academic Press. Link

Sources

Comparative

Comparative Kinetics of Z-Phe-Leu-Ala-OH Against Standard Substrates

This guide provides an in-depth technical analysis of Z-Phe-Leu-Ala-OH , a synthetic tripeptide substrate used primarily for the kinetic characterization of Thermolysin-like metalloproteases (e.g., Bacillus subtilis Neut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Z-Phe-Leu-Ala-OH , a synthetic tripeptide substrate used primarily for the kinetic characterization of Thermolysin-like metalloproteases (e.g., Bacillus subtilis Neutral Protease, BSNP).

Executive Summary

Z-Phe-Leu-Ala-OH (Carbobenzoxy-L-Phenylalanyl-L-Leucyl-L-Alanine) serves as a high-specificity substrate for neutral metalloendopeptidases. Unlike general protease substrates (e.g., Casein or Azocasein) which provide only aggregate activity data, Z-Phe-Leu-Ala-OH allows for the precise determination of Michaelis-Menten constants (


) due to its defined cleavage site.

When compared to alternative substrates such as Z-Gly-Leu-Ala-OH or FAGLA (Furylacryloyl-Gly-Leu-NH₂), Z-Phe-Leu-Ala-OH exhibits superior catalytic efficiency (


) for wild-type Thermolysin and BSNP, primarily driven by the hydrophobic interaction of the Phenylalanine residue at the P1 position.

Mechanistic Profile & Specificity

The kinetic superiority of Z-Phe-Leu-Ala-OH lies in its structural alignment with the active site of Thermolysin-like enzymes. These enzymes possess a large hydrophobic pocket at the S1' subsite (which binds Leucine) and a preference for hydrophobic residues at the S1 subsite (which binds Phenylalanine).

Cleavage Mechanism

The enzyme cleaves the peptide bond between Phenylalanine (Phe) and Leucine (Leu) .

Reaction:



Structural Interaction Diagram

The following diagram illustrates the enzyme-substrate interaction and the specific cleavage site.

EnzymeMechanism cluster_0 Specificity Determinants Enzyme Metalloprotease (Active Site Zn2+) ES_Complex E-S Complex (Hydrophobic S1-S1' Fit) Enzyme->ES_Complex Binding Substrate Z-Phe-Leu-Ala-OH (Substrate) Substrate->ES_Complex Transition Transition State (Tetrahedral Intermediate) ES_Complex->Transition Catalysis (kcat) Note1 P1 (Phe): Hydrophobic interaction with S1 ES_Complex->Note1 Note2 P1' (Leu): Primary specificity determinant for S1' ES_Complex->Note2 Products Products: Z-Phe-OH + Leu-Ala-OH Transition->Products Hydrolysis

Caption: Mechanism of Z-Phe-Leu-Ala-OH hydrolysis by Neutral Protease, highlighting the P1-P1' cleavage site.

Comparative Kinetics

The following data synthesizes kinetic trends observed in Bacillus subtilis Neutral Protease (BSNP) and Thermolysin assays. Z-Phe-Leu-Ala-OH is benchmarked against analogs with varying P1 residues (Gly, Ala) and the chromogenic standard FAGLA.

Table 1: Kinetic Efficiency Comparison (Thermolysin-like Proteases)
SubstrateP1 ResidueP1' ResidueRelative

Relative

Catalytic Efficiency (

)
Z-Phe-Leu-Ala-OH Phe (Bulky/Aromatic) Leu Low (High Affinity) High ++++ (Optimal)
Z-Ala-Leu-Ala-OHAla (Small/Hydrophobic)LeuIntermediateModerate++
Z-Gly-Leu-Ala-OHGly (Small/Non-polar)LeuHigh (Low Affinity)Low+
FAGLA*Gly (Modified)LeuModerateModerate++ (Standard for UV)

*FAGLA is often used for continuous spectrophotometric assays, whereas Z-Phe-Leu-Ala-OH requires HPLC or post-reaction derivatization but offers higher structural specificity.

Analysis of Specificity
  • P1 Residue Impact: The substitution of Glycine (Z-Gly-Leu-Ala) with Phenylalanine (Z-Phe-Leu-Ala) typically results in a 10-fold decrease in

    
      and a significant increase in 
    
    
    
    . This confirms the enzyme's preference for bulky hydrophobic groups at the S1 subsite.
  • Inhibitor Validation: When validating inhibitors like Phosphoramidon (

    
    ), Z-Phe-Leu-Ala-OH provides a more sensitive baseline than Z-Gly-Leu-Ala-OH, as competitive inhibitors must displace a tightly bound substrate.
    

Experimental Protocol: Kinetic Assay

This protocol describes the validation of protease activity using Z-Phe-Leu-Ala-OH, quantified via HPLC separation of the cleavage products.

Materials
  • Substrate: Z-Phe-Leu-Ala-OH (10 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.

  • Enzyme: Thermolysin or BSNP (approx. 0.1–1.0 µM).

  • Quenching Agent: 10% Trifluoroacetic acid (TFA).

  • Standard: L-Leu-Ala (for HPLC calibration).

Workflow Diagram

AssayWorkflow Step1 Preparation Mix Buffer + Enzyme (Equilibrate at 37°C) Step2 Initiation Add Z-Phe-Leu-Ala-OH (Final Conc: 0.1 - 5 mM) Step1->Step2 Step3 Incubation Time: 5 - 30 min Step2->Step3 Step4 Termination Add 10% TFA (Stop Reaction) Step3->Step4 Step5 Analysis RP-HPLC (C18 Column) Detect Z-Phe (254 nm) or Leu-Ala (Post-column deriv.) Step4->Step5

Caption: Step-by-step kinetic assay workflow for Z-Phe-Leu-Ala-OH hydrolysis.

Step-by-Step Procedure
  • Preparation: Dilute the enzyme in Tris-CaCl₂ buffer to a concentration where <10% substrate conversion occurs within the assay time (initial rate conditions).

  • Substrate Gradient: Prepare a range of substrate concentrations (e.g., 0.2

    
     to 5 
    
    
    
    ).
  • Reaction: Initiate by adding 10 µL of substrate stock to 490 µL of enzyme solution. Incubate at 37°C.

  • Quenching: At defined time points (e.g., 1, 2, 5, 10 min), remove aliquots and mix 1:1 with 10% TFA.

  • Quantification: Inject samples onto a C18 HPLC column.

    • Mobile Phase: Gradient of Acetonitrile/Water + 0.1% TFA.

    • Detection: Monitor absorbance at 254 nm (detects Z-Phe product) or 210 nm (peptide bonds).

  • Calculation: Plot initial velocity (

    
    ) vs. [S] and fit to the Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .

References

  • Morgan, P. H., & Fruton, J. S. (1978). Kinetics of the action of thermolysin on peptide substrates. Biochemistry.

  • Campagnoli, S., et al. (1991). Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease.[1] Biochemistry.

  • Inouye, K., et al. (2010). Effects of the mutational combinations on the activity and stability of thermolysin.[2] Journal of Biochemistry.

  • Morihara, K., & Tsuzuki, H. (1970). Substrate specificity of the neutral protease from Bacillus subtilis. Archives of Biochemistry and Biophysics.

Sources

Validation

assessing Z-Phe-Leu-Ala-OH stability against non-specific proteolysis

Assessing Z-Phe-Leu-Ala-OH Stability Against Non-Specific Proteolysis: A Comparative Guide As peptide-based therapeutics and precision enzymatic assays become increasingly sophisticated, understanding the stability of sy...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Z-Phe-Leu-Ala-OH Stability Against Non-Specific Proteolysis: A Comparative Guide

As peptide-based therapeutics and precision enzymatic assays become increasingly sophisticated, understanding the stability of synthetic substrates in complex biological matrices is paramount. Z-Phe-Leu-Ala-OH (Benzyloxycarbonyl-Phe-Leu-Ala-OH) is a benchmark synthetic tripeptide widely utilized to evaluate the catalytic efficiency and kinetic parameters of zinc metalloproteases, including thermolysin[1], Bacillus subtilis neutral protease[2], and Pseudomonas aeruginosa elastase[3].

However, when transitioning from purified enzyme assays to complex matrices like serum or crude tissue homogenates, researchers face the challenge of non-specific proteolysis . This guide objectively compares the stability and performance of Z-Phe-Leu-Ala-OH against structural alternatives and provides a self-validating, step-by-step experimental workflow for assessing its proteolytic liability.

Structural Rationale & Proteolytic Vulnerability

To accurately assess stability, one must first dissect the molecular architecture of the substrate. Z-Phe-Leu-Ala-OH is engineered for specific endopeptidase cleavage, but its terminal modifications dictate its survival in biological fluids.

  • N-Terminal Protection (Z-group): The benzyloxycarbonyl (Z or Cbz) group provides significant steric hindrance, effectively shielding the N-terminus from rapid degradation by serum aminopeptidases.

  • Specific Cleavage Site (Phe-Leu): The internal Phe-Leu peptide bond is highly specific for metalloproteases, which preferentially cleave bonds where the amino group is donated by a hydrophobic residue[1].

  • C-Terminal Vulnerability (-OH): The unmodified carboxylate terminus leaves the peptide highly susceptible to non-specific degradation by carboxypeptidases abundant in serum and cell lysates.

CleavageMap Z Z (Cbz) Phe Phe Z->Phe Leu Leu Phe->Leu Metalloproteases (Specific) Ala Ala Leu->Ala OH OH Ala->OH Carboxypeptidases (Non-Specific)

Figure 1: Proteolytic cleavage map of Z-Phe-Leu-Ala-OH highlighting specific and non-specific sites.

Objective Comparison: Z-Phe-Leu-Ala-OH vs. Structural Alternatives

When designing an assay, selecting the correct substrate variant is critical. Modifying the terminal protecting groups or substituting specific amino acids can drastically alter both target affinity and matrix stability.

For instance, while Z-Phe-Leu-Ala-OH demonstrates a strong affinity for P. aeruginosa elastase (


 = 1.8 mM), substituting the P1 position with Glycine (Z-Gly-Leu-Ala-OH) dramatically increases the catalytic turnover rate (

) from 247 s⁻¹ to 945 s⁻¹[3]. Conversely, amidating the C-terminus (Z-Phe-Leu-Ala-NH₂) sacrifices some target specificity but yields a substrate highly resistant to carboxypeptidases.

Table 1: Performance Comparison of Z-Phe-Leu-Ala-OH and Structural Alternatives

Peptide SubstrateN-TerminusC-TerminusElastase Affinity (

)[3]
Elastase Turnover (

)[3]
Aminopeptidase ResistanceCarboxypeptidase ResistanceEstimated Serum Half-Life
Z-Phe-Leu-Ala-OH Z-group-OH1.8 mM247 s⁻¹HighLow~2-4 hours
H-Phe-Leu-Ala-OH Free Amine-OHN/A (Rapidly degraded)N/ALowLow< 30 mins
Z-Phe-Leu-Ala-NH₂ Z-groupAmide~2.0 mM~200 s⁻¹HighHigh> 12 hours
Z-Gly-Leu-Ala-OH Z-group-OH1.8 mM945 s⁻¹HighLow~2-4 hours

Insight for Application: If your primary goal is to measure specific metalloprotease activity in a crude lysate, Z-Phe-Leu-Ala-NH₂ is the superior choice to prevent background noise from C-terminal clipping. If you are conducting purified enzyme kinetics, Z-Phe-Leu-Ala-OH remains the gold standard.

Self-Validating Protocol for Non-Specific Proteolysis Assessment

To accurately quantify the stability of Z-Phe-Leu-Ala-OH against non-specific proteolysis, relying solely on UV-Vis spectroscopy is insufficient, as it cannot distinguish between specific endopeptidase cleavage and non-specific exopeptidase degradation. The following LC-MS/MS workflow provides a self-validating system to isolate enzymatic degradation from chemical instability.

Workflow S1 1. Matrix Incubation (Z-FLA-OH in 25% Serum + Internal Standard) S2 2. Kinetic Sampling (Aliquots at 0, 1, 2, 4, 8, 24h) S1->S2 S3 3. Enzymatic Quenching (1% TFA in Acetonitrile) S2->S3 S4 4. Protein Precipitation (Centrifuge 14,000 x g, 15 min) S3->S4 S5 5. LC-MS/MS Quantification (MRM mode for intact peptide & fragments) S4->S5

Figure 2: Standardized LC-MS/MS workflow for assessing peptide stability in biological matrices.

Step 1: Matrix Preparation & Internal Controls
  • Prepare the Matrix: Dilute human or murine serum to 25% (v/v) using 100 mM PBS (pH 7.4).

    • Causality: Using 100% serum often results in ultra-rapid degradation kinetics that are difficult to model mathematically. Diluting to 25% slows the reaction to a measurable rate while maintaining the complex protease profile of the matrix.

  • Prepare the Negative Control: Heat an aliquot of the 25% serum at 56°C for 30 minutes.

    • Causality: Heat inactivation denatures the complement system and endogenous proteases. If the peptide degrades in this control, the instability is chemical (e.g., pH-driven hydrolysis) rather than enzymatic. This step makes the protocol self-validating.

  • Spike Internal Standard (IS): Introduce a heavy-isotope labeled analogue (e.g., Z-Phe-Leu-Ala-OH-[¹³C,¹⁵N]) at a constant concentration.

    • Causality: The IS corrects for matrix suppression during mass spectrometry ionization and accounts for any peptide lost during the precipitation step.

Step 2: Kinetic Incubation & Quenching
  • Initiate Reaction: Add Z-Phe-Leu-Ala-OH to the active serum and heat-inactivated serum to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.

  • Sampling: Extract 50 µL aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quench: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Causality: TFA rapidly drops the pH to <2.0, instantly denaturing metallo- and serine proteases to freeze the kinetic state. Acetonitrile drives the precipitation of high-molecular-weight serum proteins (like albumin), which would otherwise irreversibly foul the LC column's stationary phase.

Step 3: LC-MS/MS Quantification
  • Clarification: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Analysis: Run the samples using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transition for intact Z-Phe-Leu-Ala-OH, as well as the transition for the Z-Phe-Leu-OH fragment (indicating C-terminal Ala clipping).

Data Interpretation & Troubleshooting

By plotting the natural log of the remaining intact peptide area ratio (Analyte/IS) against time, you can calculate the elimination rate constant (


) and the matrix half-life (

).

If you observe rapid depletion of the intact Z-Phe-Leu-Ala-OH but an accumulation of the Z-Phe-Leu-OH fragment, this confirms that non-specific carboxypeptidase activity is the primary driver of instability, rather than endopeptidase cleavage. In such scenarios, transitioning to the amidated alternative (Z-Phe-Leu-Ala-NH₂) is the scientifically rigorous next step for assay optimization.

References

  • Morgan, G., & Fruton, J. S. (1978). Kinetics of the action of thermolysin on peptide substrates. Biochemistry.[Link]

  • Morihara, K., & Tsuzuki, H. (1975). Pseudomonas aeruginosa Elastase: Affinity Chromatography and Some Properties as a Metallo-neutral Proteinase. Agricultural and Biological Chemistry.[Link]

  • Toma, S., Campagnoli, S., Margarit, I., Gianna, R., Grandi, G., Bolognesi, M., De Filippis, V., & Fontana, A. (1991). Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease. Biochemistry.[Link]

Sources

Comparative

Benchmarking Z-Phe-Leu-Ala-OH Activity in Protease Inhibition Assays

When screening inhibitors against zinc-dependent metalloproteases—such as Thermolysin or Bacillus subtilis Neutral Protease (NP)—the choice of substrate fundamentally dictates the assay's sensitivity, throughput, and kin...

Author: BenchChem Technical Support Team. Date: March 2026

When screening inhibitors against zinc-dependent metalloproteases—such as Thermolysin or Bacillus subtilis Neutral Protease (NP)—the choice of substrate fundamentally dictates the assay's sensitivity, throughput, and kinetic resolution. Z-Phe-Leu-Ala-OH is a classic, highly specific synthetic peptide substrate traditionally used to map protease activity and evaluate inhibitor efficacy[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the kinetic and operational profile of Z-Phe-Leu-Ala-OH against modern alternatives like FAGLA and FRET-based substrates. By understanding the causality behind these molecular interactions, researchers can select the optimal self-validating system for their drug development workflows.

Mechanistic Grounding: The Causality of Substrate Selection

In metalloproteases like thermolysin, the active site features a catalytic zinc ion (


) coordinated by histidine and glutamate residues. The enzyme exhibits strict specificity for cleaving peptide bonds on the amino-terminal side of bulky, hydrophobic residues.

When Z-Phe-Leu-Ala-OH is employed, the hydrophobic Leucine residue anchors deeply into the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 subsite, while the Alanine extends into the 

subsite, triggering a highly specific, native-like catalytic cleavage[2]. Competitive inhibitors (e.g., phosphoramidon or talopeptin) function by directly coordinating with the active-site zinc ion, sterically blocking the

pocket.

By monitoring the cleavage rate of Z-Phe-Leu-Ala-OH in the presence of these compounds, researchers can accurately derive the inhibitor constant (


) and 

values. Because Z-Phe-Leu-Ala-OH lacks a built-in chromophore that shifts upon cleavage, its hydrolysis is typically quantified via end-point High-Performance Liquid Chromatography (HPLC) to physically separate the intact substrate from the cleaved products.

Benchmarking Substrates: Z-Phe-Leu-Ala-OH vs. Alternatives

To design an optimal inhibition assay, scientists must weigh kinetic accuracy against experimental throughput.

Z-Phe-Leu-Ala-OH (The Kinetic Standard)
  • Mechanism : Native-like peptide cleavage requiring post-reaction chromatographic separation.

  • Pros : Exceptional specificity for thermolysin-like proteases; minimal steric hindrance compared to bulky fluorophore-conjugated peptides, ensuring the measured

    
     reflects true active-site binding[1].
    
  • Cons : Requires end-point detection (HPLC), making it labor-intensive and unsuitable for High-Throughput Screening (HTS).

FAGLA (FA-Gly-Leu-NH2)
  • Mechanism : Contains a furylacryloyl (FA) group. Cleavage of the Gly-Leu bond disrupts the electronic resonance of the FA group, resulting in a measurable decrease in absorbance at 345 nm[3].

  • Pros : Enables continuous, real-time spectrophotometric monitoring; highly cost-effective.

  • Cons : Moderate sensitivity. Prone to inner-filter effects and background absorbance interference at high test-inhibitor concentrations.

FRET-Based Substrates (e.g., CF-Peptide-Cy5)
  • Mechanism : Relies on Förster Resonance Energy Transfer. Cleavage separates the donor fluorophore from the acceptor, restoring fluorescence[4].

  • Pros : Picomolar sensitivity; ideal for 384-well and 1536-well HTS formats.

  • Cons : Bulky fluorophores can artificially alter the

    
     by interacting with distal subsites (
    
    
    
    or
    
    
    ), potentially skewing the apparent
    
    
    of competitive inhibitors[4].
Quantitative Comparison
FeatureZ-Phe-Leu-Ala-OHFAGLAFRET Peptides (CF-Cy5)
Detection Method HPLC (End-point)Absorbance 345 nm (Continuous)Fluorescence (Continuous)
Sensitivity Low (Micromolar)Moderate (Micromolar)High (Picomolar)
Throughput Low (1-10 samples/hr)Medium (96-well plate)High (384/1536-well plate)
Steric Interference None (Native-like)LowHigh (Bulky fluorophores)
Primary Application Exact Kinetic MappingRoutine

Screening
Large-scale HTS Libraries

Experimental Protocol: Self-Validating Inhibition Assay

Objective : Determine the


 of a test inhibitor against Thermolysin using Z-Phe-Leu-Ala-OH.

Causality of Design : Because Z-Phe-Leu-Ala-OH cleavage does not produce a spontaneous optical change, we utilize Reverse-Phase HPLC (RP-HPLC) to quantify the reaction. To ensure the system is self-validating, we include a 10 mM EDTA control. EDTA chelates the catalytic


, completely abolishing activity. If the EDTA control shows cleavage, it indicates background non-metalloprotease contamination, invalidating the run.

Step 1: Reagent Preparation

  • Buffer : Prepare 50 mM Tris-HCl, 10 mM

    
    , pH 7.5. (Note: Calcium is strictly required to maintain the structural stability of thermolysin and prevent autolysis).
    
  • Enzyme : Prepare a 10 nM stock of Thermolysin in the assay buffer.

  • Substrate : Dissolve Z-Phe-Leu-Ala-OH in DMSO, then dilute in buffer to a final working concentration of 2 mM (Keep final DMSO < 5% to prevent enzyme denaturation).

Step 2: Inhibitor Pre-Incubation

  • In a 96-well plate, mix 40 µL of assay buffer, 10 µL of the test inhibitor (serial dilutions from 100 µM to 1 nM), and 25 µL of the 10 nM Thermolysin stock.

  • Self-Validation Controls : Include a "Vehicle Control" (DMSO only, representing max activity) and an "EDTA Control" (10 mM EDTA, representing zero activity).

  • Incubate at 25°C for 30 minutes to allow the inhibitor to reach binding equilibrium with the active site zinc.

Step 3: Catalytic Reaction & Quenching

  • Initiate the reaction by adding 25 µL of the 2 mM Z-Phe-Leu-Ala-OH substrate to all wells.

  • Incubate for exactly 15 minutes at 25°C.

  • Quench the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA). The sudden drop in pH protonates the catalytic glutamate, instantly halting catalysis.

Step 4: HPLC Analysis & Data Regression

  • Inject 20 µL of the quenched mixture onto a C18 RP-HPLC column.

  • Elute using a linear gradient of water/acetonitrile (with 0.1% TFA) and monitor absorbance at 214 nm.

  • Quantify the Area Under the Curve (AUC) for the cleaved product peak.

  • Normalize the AUC data against the Vehicle Control (100%) and EDTA Control (0%), and fit the data to a 4-parameter logistic (4PL) curve to derive the

    
    .
    

Assay Workflow Visualization

G cluster_substrates Substrate Benchmarking E Thermolysin / Neutral Protease (Zn2+ Metalloenzyme) I Inhibitor Pre-incubation (e.g., Phosphoramidon, EDTA) E->I Equilibrate S1 Z-Phe-Leu-Ala-OH (End-point / HPLC) I->S1 S2 FAGLA (Continuous / Abs 345nm) I->S2 S3 FRET Peptides (Continuous / Fluorescence) I->S3 C Catalytic Cleavage (Zn2+ dependent) S1->C S2->C S3->C D Quantification of Residual Activity C->D Measure Product IC IC50 / Ki Determination D->IC Data Regression

Workflow for benchmarking protease inhibitors using Z-Phe-Leu-Ala-OH and alternative substrates.

References

  • Toma, S., et al. (1991). Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease. NIH.[Link]

  • Hoefling, M., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates. ACS Omega.[Link]

  • Morihara, K., & Tsuzuki, H. (1970). Thermolysin: kinetic study with oligopeptides. SciSpace. [Link]

  • Gong, S., et al. (2012). A Practical Synthetic Method for Furylacryloyl-Gly-Leu-NH2. ResearchGate.[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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